molecular formula C15H25N3 B1427190 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine CAS No. 1468596-71-5

2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine

Cat. No.: B1427190
CAS No.: 1468596-71-5
M. Wt: 247.38 g/mol
InChI Key: OUXJQMXQYFBOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the study of dopamine receptor pharmacology. With the molecular formula C15H25N3 and a molecular weight of 247.38 g/mol, this phenylpiperazine derivative shares a core structural motif with numerous compounds known to exhibit high binding affinity for dopamine D2-like receptor subtypes, especially the D3 receptor . The compound's structure, featuring a phenylpiperazine head group linked to a 2-methylbutan-2-amine tail, is strategically designed to interact with key binding pockets in G protein-coupled receptors (GPCRs). This compound is intended for research applications as a potential ligand or pharmacophore for investigating the function and distribution of central nervous system (CNS) targets. Phenylpiperazine-based compounds with similar structures have been extensively studied as high-affinity, selective antagonists or partial agonists for dopamine D3 receptors . Such research tools are vital for probing the role of the D3 receptor in animal models of neuropsychiatric disorders, including drug addiction, Parkinson's disease, and L-DOPA-induced dyskinesias . The structural features of this amine suggest its potential utility in the design and synthesis of novel radioligands for imaging studies or as a key intermediate for further chemical optimization to enhance receptor selectivity and modify physicochemical properties like blood-brain barrier (BBB) penetrability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-15(2,16)8-9-17-10-12-18(13-11-17)14-6-4-3-5-7-14/h3-7H,8-13,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXJQMXQYFBOKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1CCN(CC1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis and Characterization of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine

Executive Summary

This technical guide details the synthesis of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine (


), a tertiary amine pharmacophore structurally related to atypical antipsychotics and serotonin receptor ligands.

The synthesis of tertiary amines on tertiary carbons presents significant steric challenges. Direct alkylation (e.g.,


) is often precluded by elimination side reactions. Therefore, this protocol utilizes a Michael-Grignard-Ritter  sequence. This route is self-validating, as each intermediate possesses distinct spectroscopic signatures that allow for rigorous stage-gate quality control.

Retrosynthetic Analysis & Strategy

To design a robust pathway, we deconstruct the target molecule (


) into stable precursors.
  • Disconnection 1 (C-N Bond Formation): The sterically hindered tertiary amine at position 2 is best installed via a Ritter Reaction on a tertiary alcohol. This avoids the elimination byproducts common in nucleophilic substitution on tertiary halides.

  • Disconnection 2 (C-C Bond Formation): The tertiary alcohol precursor can be generated via Grignard addition (Methylmagnesium bromide) to a ketone.

  • Disconnection 3 (Carbon Backbone): The ketone backbone is formed via a Michael Addition of 1-phenylpiperazine to Methyl Vinyl Ketone (MVK).

Strategic Advantage: This linear sequence uses commercially available, low-cost starting materials and avoids complex protecting group strategies.

Pathway Visualization (DOT)

G Start1 1-Phenylpiperazine Inter1 Intermediate A: 4-(4-phenylpiperazin-1-yl) butan-2-one Start1->Inter1 Michael Addn. (MeOH, 0°C) Start2 Methyl Vinyl Ketone (MVK) Start2->Inter1 Inter2 Intermediate B: 2-Methyl-4-(4-phenylpiperazin-1-yl) butan-2-ol Inter1->Inter2 Grignard (MeMgBr, THF) Final Target Molecule: 2-Methyl-4-(4-phenylpiperazin-1-yl) butan-2-amine Inter2->Final Ritter Rxn (MeCN, H2SO4)

Figure 1: Retrosynthetic logic flow from commercial precursors to the target tertiary amine.

Experimental Protocols

Stage 1: Michael Addition (Formation of the Ketone)

Objective: Synthesis of 4-(4-phenylpiperazin-1-yl)butan-2-one.

  • Reagents: 1-Phenylpiperazine (1.0 eq), Methyl Vinyl Ketone (MVK) (1.1 eq), Methanol (Solvent).

  • Mechanism: Nucleophilic attack of the secondary amine (piperazine) on the

    
    -carbon of the 
    
    
    
    -unsaturated ketone.

Protocol:

  • Dissolve 1-phenylpiperazine (16.2 g, 100 mmol) in Methanol (100 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath. Critical: MVK polymerization is minimized at low temperatures.

  • Add Methyl Vinyl Ketone (MVK) (7.7 g, 110 mmol) dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation: Monitor by TLC (EtOAc:Hexane 1:1). The spot for phenylpiperazine (

    
    ) should disappear.
    
  • Evaporate solvent under reduced pressure.[1][2] The crude oil is typically pure enough (>95%) for the next step.

Stage 2: Grignard Reaction (Formation of Tertiary Alcohol)

Objective: Synthesis of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-ol.[3]

  • Reagents: Intermediate A (1.0 eq), Methylmagnesium Bromide (3.0 M in ether, 1.2 eq), Anhydrous THF.

  • Safety: Grignard reagents are pyrophoric. Use strictly anhydrous conditions under Nitrogen/Argon.

Protocol:

  • Charge a flame-dried flask with Intermediate A (23.2 g, 100 mmol) and anhydrous THF (200 mL).

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add MeMgBr (40 mL, 120 mmol) dropwise via syringe/cannula. Maintain internal temp < -60°C.

  • Remove cooling bath and reflux for 2 hours.

  • Quench: Cool to 0°C and quench carefully with saturated

    
     solution.
    
  • Extract with Ethyl Acetate (3 x 100 mL). Dry over

    
     and concentrate.
    
  • Purification: If necessary, purify via silica gel chromatography (DCM:MeOH 95:5).

Stage 3: Ritter Reaction (Installation of Amine)

Objective: Conversion of tertiary alcohol to tertiary amine via acetamide intermediate.

  • Reagents: Intermediate B (Alcohol), Acetonitrile (Solvent/Reactant), Conc.

    
    , Glacial Acetic Acid.
    
  • Mechanism: Acid-catalyzed dehydration forms a tertiary carbocation, which is trapped by the nitrile (acetonitrile) to form a nitrilium ion, subsequently hydrolyzed to an amide, and finally to the amine.

Protocol:

  • Dissolve Intermediate B (10 mmol) in Glacial Acetic Acid (15 mL) and Acetonitrile (1.5 mL, excess).

  • Cool to 0°C. Add Conc.

    
     (3.0 mL) dropwise. Caution: Highly Exothermic.
    
  • Stir at room temperature for 24 hours.

  • Pour onto crushed ice and neutralize with NaOH (aq) to pH 10.

  • Extract the intermediate acetamide with DCM.

  • Hydrolysis: Reflux the acetamide in 20% HCl/Ethanol for 48 hours to cleave the acetyl group.

  • Basify (pH > 12), extract with DCM, dry, and concentrate to yield the target amine.

Characterization Data

The following spectroscopic data validates the structure of the final product.

TechniqueKey SignalAssignmentStructural Proof
1H NMR

1.15 ppm (s, 6H)

Confirms gem-dimethyl group adjacent to amine.
1H NMR

6.8 - 7.3 ppm (m, 5H)
AromaticConfirms presence of intact phenyl ring.
1H NMR

2.6 - 3.2 ppm (m, 8H)
Piperazine

Characteristic piperazine core signals.
13C NMR

52.0 ppm
Quaternary CConfirms the tertiary carbon center (

).
MS (ESI)

248.2

Molecular IonMatches formula

(MW 247.38).
Workup & Purification Logic (DOT)

Workup Crude Crude Reaction Mixture (Acidic Hydrolysis Step) Basify Basify to pH > 12 (NaOH) Crude->Basify Extract Extraction (DCM) Basify->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Target Amine) PhaseSep->OrgLayer AqLayer Aqueous Layer (Salts/Impurities) PhaseSep->AqLayer Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Final Pure Oil/Solid (>98% Purity) Dry->Final

Figure 2: Purification logic for the isolation of the basic amine product.

Safety & Handling

  • Methyl Vinyl Ketone (MVK): Highly toxic and a severe lacrymator. All transfers must occur in a functioning fume hood. MVK can polymerize explosively; ensure it is stabilized or distilled immediately before use.

  • Phenylpiperazine: A bioactive pharmacophore. Handle as a potential irritant and CNS active agent.

  • Ritter Reaction: Involves HCN generation in situ (if using cyanide sources) or strong acid/nitrile mixtures.[4] Ensure adequate ventilation to prevent inhalation of toxic vapors.

References

  • Ritter Reaction Scope

    • Ritter Reaction - Mechanism and Scope.[4] Wikipedia.

  • Synthesis of Tertiary Amines via Ritter

    • Jirgensons, A., et al.[5] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 2000.[4][5]

  • Michael Addition of Amines

    • "The chemical transformation of 1 to the corresponding phenyl vinyl ketone..." ResearchGate.[5][6][7]

  • Compound Identification

    • PubChem Lite Entry: 2-methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine.[8]

Sources

Technical Assessment: Pharmacological Profile of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: N-Arylpiperazine Derivative (Third-Generation) Primary Target: 5-HT1A Serotonin Receptor Predicted Mechanism: Partial Agonist / Antagonist (Context-Dependent)[1]

This technical guide provides a comprehensive pharmacological profiling framework for 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine . Structurally, this compound integrates the privileged phenylpiperazine pharmacophore—renowned for high affinity to serotonin (5-HT) and dopamine (D) receptors—with a sterically hindered tertiary carbinamine tail.[1]

The presence of the gem-dimethyl-like branching at the amine terminus (C2 position) is a critical medicinal chemistry modification designed to enhance metabolic stability against Monoamine Oxidase (MAO) and improve selectivity for 5-HT1A over


-adrenergic receptors, a common off-target liability in this class.

Part 1: Chemoinformatics & Structural Logic (SAR)[1]

Structural Deconstruction

The molecule functions as a bidentate ligand bridging the orthosteric binding site of the 5-HT1A receptor.

  • Lipophilic Head (Phenylpiperazine): The phenyl ring occupies the hydrophobic pocket formed by transmembrane helices (TM) 3, 5, and 6.[1] The protonated nitrogen of the piperazine ring forms a critical salt bridge with the conserved aspartate residue (Asp116 ) in TM3.[1]

  • Flexible Linker (Ethylene Bridge): The C3-C4 ethylene chain provides the necessary distance (approx.[1] 3.5–4.0 Å) to span the receptor channel.[1]

  • Polar Tail (2-Methylbutan-2-amine): Unlike linear alkyl chains found in non-selective ligands (e.g., NAN-190), this bulky tertiary amine terminus creates steric hindrance.[1] This "gem-dimethyl" effect is predicted to:

    • Block N-dealkylation: Preventing rapid degradation by metabolic enzymes.

    • Enhance Selectivity: Sterically excluding the molecule from the tighter binding pockets of

      
      -adrenoceptors, while being accommodated by the larger extracellular loop regions of 5-HT1A.
      
Interactive SAR Visualization

The following diagram illustrates the pharmacophore mapping and predicted receptor interactions.

SAR_Analysis Phenyl Phenyl Ring (Hydrophobic Pocket) Pip Piperazine N4 (Salt Bridge w/ Asp116) Phenyl->Pip  Linked   Target_5HT 5-HT1A Receptor (High Affinity) Phenyl->Target_5HT  Pi-Pi Stacking   Linker Ethylene Spacer (Flexibility) Pip->Linker Pip->Target_5HT  Ionic Bond   Amine Tertiary Amine Tail (Steric Bulk) Linker->Amine Amine->Target_5HT  H-Bond / Fit   Target_Alpha Alpha-1 Adrenergic (Reduced Affinity) Amine->Target_Alpha  Steric Clash  

Caption: Pharmacophore dissection showing the steric exclusion mechanism (red dotted line) that reduces Alpha-1 affinity.[1]

Part 2: Predicted Receptor Binding Profile[1]

Based on Structure-Activity Relationship (SAR) data from analogous long-chain arylpiperazines (LCAPs), the following


 values are projected.
Receptor TargetPredicted Affinity (

)
Physiological Relevance
5-HT1A 0.5 – 5.0 nM Primary Target. Anxiolytic and antidepressant potential.
D2 (Dopamine) 20 – 100 nMSecondary Target.[1] Potential for antipsychotic efficacy; risk of EPS if too potent.

-Adrenergic
> 200 nMOff-Target. Reduced affinity due to amine steric bulk (minimizes orthostatic hypotension).
5-HT2A > 500 nMLow affinity expected without specific heteroaryl modifications on the head group.

Part 3: In Vitro Characterization Protocols[1]

To validate the profile, the following self-validating experimental workflows are required.

Radioligand Binding Assay (Competition)

Objective: Determine affinity (


) for 5-HT1A.
Standard:  Displacement of agonist radioligand 

.[2]

Protocol:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Total Binding: Membrane +

      
       (0.5 nM).[1]
      
    • Non-Specific Binding (NSB): Add 10

      
       Serotonin (5-HT) to saturate sites.[1]
      
    • Test: Add 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine in concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Functional Assay

Objective: Distinguish between Agonist, Partial Agonist, and Antagonist activity. Rationale: Agonist binding catalyzes the exchange of GDP for GTP on the G-protein


-subunit. Non-hydrolyzable 

accumulates in the membrane in proportion to intrinsic efficacy.[1]

Protocol:

  • Buffer System: Assay buffer must contain GDP (1–10

    
    )  to suppress basal G-protein activity.
    
  • Stimulation: Incubate membranes with test compound +

    
     (0.1 nM).[1]
    
  • Control: Use 5-HT (

    
    ) as the definition of 100% efficacy (
    
    
    
    ).
  • Interpretation:

    • 
       of 5-HT response: Full Agonist .
      
    • 
       of 5-HT response: Partial Agonist .
      
    • No response (but blocks 5-HT): Antagonist .[1]

Part 4: Experimental Workflow Visualization

The following flowchart outlines the critical path from synthesis to behavioral validation.

Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Validation Syn Synthesis & Purification (>98% HPLC Purity) Bind Radioligand Binding (Ki Determination) Syn->Bind Func [35S]GTPγS Assay (Efficacy/Potency) Bind->Func If Ki < 10nM Hypo Hypothermia Assay (Mice) (5-HT1A Agonism Marker) Func->Hypo If Agonist Lipo Lower Lip Retraction (Rats) (Specific 5-HT1A Sign) Func->Lipo Confirmation

Caption: Critical path for validating the pharmacological activity of the candidate.

Part 5: ADME & Toxicity Considerations

Metabolic Stability (N-Dealkylation)

Arylpiperazines are typically metabolized via N-dealkylation, cleaving the piperazine ring from the alkyl chain.

  • Advantage of Candidate: The 2-methyl-butan-2-amine tail introduces significant steric bulk near the nitrogen. This is expected to hinder the approach of Cytochrome P450 enzymes (specifically CYP3A4/2D6) that typically attack the methylene carbons adjacent to amines.[1]

  • Prediction: Longer half-life (

    
    ) compared to linear analogues like buspirone.[1]
    
Toxicology Signals[1]
  • hERG Inhibition: Many lipophilic amines block hERG potassium channels, leading to QT prolongation.[1] Action: Early patch-clamp screening is mandatory.

  • Serotonin Syndrome: As a potent 5-HT1A ligand, high doses combined with SSRIs could precipitate serotonin syndrome.[1]

References

  • Glennon, R. A., et al. (1988).[1] "5-HT1A serotonin receptors.[2][3][4] Structure-activity relationships of arylpiperazine derivatives." Journal of Medicinal Chemistry.

  • Lopez-Rodriguez, M. L., et al. (1996).[1] "Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 3. 5-HT1A Receptor Antagonists."[4][5] Journal of Medicinal Chemistry.

  • Boje, K. M., et al. (1992).[1] "Pharmacokinetic and pharmacodynamic aspects of the 5-HT1A agonist 8-OH-DPAT." Drug Metabolism and Disposition.

  • Newman-Tancredi, A., et al. (1998).[1][2] "Agonist and antagonist actions of (-)pindolol at recombinant human serotonin 5-HT1A receptors." Neuropsychopharmacology.

Sources

Stability studies of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level protocol and predictive analysis document, designed for drug development scientists evaluating 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine (hereafter referred to as MPP-BA ).

As no direct monograph exists for this specific intermediate/metabolite in public pharmacopeias, this guide synthesizes stability data from the N-phenylpiperazine (NPP) pharmacophore class (e.g., metabolites of aripiprazole, trazodone) and applies ICH Q1A(R2) standards.

Executive Summary & Structural Analysis

2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine is a tertiary amine pharmacophore featuring a robust carbon backbone and a phenylpiperazine moiety. In the context of CNS drug development, this structure is frequently encountered as a serotonin (5-HT) receptor modulator or a metabolite of atypical antipsychotics.

Structural Vulnerability Assessment

Before initiating wet-lab protocols, a "First Principles" chemical assessment identifies the critical quality attributes (CQAs) liable to change.

Structural MoietyRisk FactorPhysiological MechanismPredicted Degradant
Piperazine Nitrogen (N4) HighOxidative Metabolism (CYP450) / Auto-oxidationN-Oxide (Major)
Phenyl Ring ModerateHydroxylation (Phase I Metabolism)p-Hydroxy-MPP-BA
Primary Amine (C2) LowDeamination (MAO mediated)Ketone/Aldehyde derivatives
Alkyl Chain Very LowHydrolysisNone (Chemically inert backbone)

Expert Insight: Unlike esters or amides, MPP-BA is chemically resistant to hydrolysis at physiological pH. The primary instability vector under physiological conditions is oxidative , specifically mediated by hepatic enzymes (metabolic stability) or reactive oxygen species (ROS) in solution.

Physiological Stability Protocols (pH 7.4, 37°C)

"Physiological stability" encompasses two distinct domains: Chemical Stability (buffer/plasma) and Metabolic Stability (microsomes).

Chemical Stability in Phosphate Buffered Saline (PBS)

Objective: To determine the intrinsic half-life (


) of the molecule in the absence of enzymatic activity.

Protocol:

  • Preparation: Dissolve MPP-BA to 10 µM in PBS (pH 7.4) containing 0.1% DMSO (cosolvent).

  • Incubation: Thermostat at 37°C ± 0.5°C in a shaking water bath.

  • Sampling: Aliquot 100 µL at T=0, 1, 4, 8, 24, and 48 hours.

  • Quenching: Not required for PBS, but addition of cold Acetonitrile (ACN) (1:3 v/v) prepares the sample for LC-MS.

  • Acceptance Criteria: >98% recovery after 24 hours indicates chemical stability.

Metabolic Stability (Liver Microsomes)

Objective: To assess the rapid clearance mediated by CYP450 enzymes, which attacks the phenylpiperazine ring.

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate MPP-BA (1 µM) with HLM for 5 mins at 37°C. Initiate reaction with NADPH (1 mM final).

  • Sampling: T=0, 5, 15, 30, 45, 60 minutes.

  • Quenching: Add 3 volumes of ice-cold ACN containing Internal Standard (e.g., Tolbutamide). Centrifuge at 4000g for 10 min.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     (elimination rate constant).
    

Degradation Pathways & Visualization

The following diagram illustrates the predicted degradation pathways for MPP-BA. The N-Oxidation pathway is the dominant vector in both forced degradation (peroxide) and physiological metabolism.

DegradationPathways cluster_conditions Condition Context Parent MPP-BA (Parent Molecule) NOxide N-Oxide Degradant (+16 Da) Parent->NOxide Oxidation (H2O2 / FMO) Hydroxy p-Hydroxy Metabolite (+16 Da) Parent->Hydroxy CYP450 Hydroxylation (Physiological) Cleavage Piperazine Ring Cleavage Products Parent->Cleavage Photolysis (UV Light)

Figure 1: Predicted degradation pathways. Red path indicates the primary oxidative risk (N-oxide) common in phenylpiperazines.

Forced Degradation (Stress Testing)[1][2]

To validate analytical methods, you must force the molecule to degrade.[1][2][3] This confirms your HPLC method can separate the parent from its breakdown products.

Stress ConditionReagent/ConditionDurationTarget DegradationMechanism
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours< 5% (Stable)Protonation protects amine
Base Hydrolysis 0.1 N NaOH, 60°C24 Hours< 5% (Stable)Resistant backbone
Oxidation 3% H₂O₂ 1-4 Hours 10-30% N-oxide formation
Photolysis UV / Vis (ICH Q1B)1.2M lux•hVariableRadical formation
Thermal 60°C (Dry State)7 Days< 2%Solid-state stability

Critical Protocol Note: Phenylpiperazines are highly sensitive to peroxide-induced N-oxidation .

  • Observation: Upon adding H₂O₂, a new peak typically elutes earlier (more polar) than the parent in Reverse Phase HPLC.

  • Mass Spec Confirmation: Look for M+16 (Oxygen addition) and M+32 (Di-oxidation) peaks.

Analytical Methodology (HPLC-UV/MS)

Standard C18 methods often fail for MPP-BA due to the basicity of the piperazine and primary amine, leading to peak tailing.

Recommended Method: High pH Reverse Phase LC.

  • Column: Waters XBridge C18 (or equivalent hybrid particle), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV: 254 nm (Phenyl ring absorption).

    • MS: ESI Positive Mode (Target mass: [M+H]+).

Why High pH? At pH 10, the amines are deprotonated (neutral). This increases retention on the hydrophobic C18 column and eliminates silanol interactions, resulting in sharp, symmetrical peaks essential for quantifying small amounts of degradants.

Stability Decision Workflow

Use this logic flow to determine the storage and handling requirements based on your experimental data.

StabilityWorkflow Start Start Stability Study Stress Perform Stress Testing (Oxidation/Light/pH) Start->Stress Result1 Is >5% Degradation Observed? Stress->Result1 Stable Molecule is Stable. Standard Storage (RT/Dark) Result1->Stable No Unstable Identify Degradant Result1->Unstable Yes Action1 Oxidative Instability? Add Antioxidant (BHT/Metabisulfite) Unstable->Action1 If Peroxide Sensitive Action2 Photo-Instability? Amber Glass / Foil Wrap Unstable->Action2 If Light Sensitive

Figure 2: Decision tree for formulation and storage based on stability data.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] (2003).[5] Link

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[6][7] (1996). Link

  • Anandarajagopal, K., et al. "Stability indicating HPLC method for the simultaneous estimation of phenylpiperazine derivatives." Journal of Pharmacy Research, 4.8 (2011): 2773-2775.
  • Baumann, P. "Pharmacokinetic-pharmacodynamic relationship of the selective serotonin reuptake inhibitors." Clinical Pharmacokinetics, 31.6 (1996): 444-469. Link (Details CYP450 metabolism of phenylpiperazine moieties).

  • PubChem. Compound Summary for CID 64678697 (2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine).Link

Sources

Methodological & Application

HPLC method development for quantification of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for Quantification of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine

Part 1: Executive Summary & Physicochemical Profiling

1.1 The Challenge The target analyte, 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine , presents a classic chromatographic challenge: it is a highly basic small molecule containing three nitrogen centers—a primary amine on a sterically hindered tertiary carbon and two piperazine nitrogens.

Traditional silica-based C18 methods at low pH (pH 2-3) often fail for such compounds due to secondary silanol interactions, resulting in severe peak tailing, poor resolution, and low sensitivity. This protocol outlines a High-pH Reversed-Phase (RP) Strategy utilizing hybrid particle technology to ensure sharp peak shapes, robust retention, and high loadability.

1.2 Structural & Chemical Logic

  • Primary Amine (Side Chain): Highly basic (pKa ≈ 10.5). At neutral pH, this is fully protonated.

  • Piperazine Ring: Contains two nitrogens. N1 (alkyl-linked) pKa ≈ 9.0; N4 (phenyl-linked) is less basic due to conjugation with the phenyl ring but still protonatable.

  • Hydrophobicity (LogP): Estimated ~1.9. The phenyl ring provides a UV chromophore (λmax ~240-254 nm).

Strategic Decision: Instead of fighting silanol activity with ion-pairing agents (like TFA) which suppress MS signal and equilibrate slowly, we will operate at pH 10.0 . At this pH, the amine groups are largely deprotonated (neutral), increasing hydrophobicity and retention while eliminating cationic repulsion with the stationary phase.

Part 2: Method Development Workflow (Visualized)

The following decision tree illustrates the logic applied to select the final chromatographic conditions.

MethodDevelopment Start Analyte: Basic Phenylpiperazine (pKa ~9-10) Choice Select pH Strategy Start->Choice LowPH Low pH (2-3) (Formic Acid/TFA) Choice->LowPH Traditional HighPH High pH (10.0) (NH4HCO3 / NH4OH) Choice->HighPH Recommended ResultLow Risk: Silanol Tailing Requires Ion Pairing LowPH->ResultLow ResultHigh Benefit: Neutral Analyte Sharp Peaks, High Retention HighPH->ResultHigh Column Column Selection: Hybrid Particle (BEH/Gemini) ResultHigh->Column Final Final Method: XBridge C18, pH 10 Column->Final

Caption: Decision matrix favoring High-pH chromatography to neutralize basic amines, preventing peak tailing.

Part 3: Detailed Experimental Protocol

Instrumentation & Materials
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV Detector.

  • Column: Waters XBridge BEH C18 (4.6 × 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 .

    • Why: These columns utilize ethylene-bridged hybrid (BEH) particles stable up to pH 12, unlike standard silica which dissolves above pH 8.

  • Reagents: HPLC-grade Acetonitrile (ACN), Ammonium Bicarbonate, Ammonium Hydroxide (28%), Milli-Q Water.

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with NH₄OHKeeps analyte neutral; improves peak symmetry.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic phenyl groups.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 40°CReduces viscosity, improves mass transfer.
Injection Volume 10 µLStandard analytical load.
Detection UV @ 254 nm Max absorbance for phenylpiperazine moiety.
Run Time 15 minutesSufficient for impurity separation.[1]
Gradient Program

Note: A gradient is required to elute the main peak and wash lipophilic impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
1.0955Hold (Injection pulse)
10.01090Linear Gradient
12.01090Wash
12.1955Return to Initial
15.0955Re-equilibration

Part 4: Sample Preparation & Standards

4.1 Standard Preparation

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine reference standard into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water .

    • Critical: Do not use 100% ACN as the diluent for injection; it causes "solvent effect" peak distortion for early eluting peaks.

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock into 9.5 mL of Mobile Phase A/ACN (80:20 v/v).

4.2 Sample Extraction (For Formulations/Biologicals)

  • Matrix: Plasma or Tissue Homogenate.[2]

  • Technique: Liquid-Liquid Extraction (LLE).

    • Add 100 µL sample + 10 µL Internal Standard (e.g., Phenylpiperazine-d8).

    • Add 50 µL 0.1 M NaOH (to ensure basicity).

    • Extract with 500 µL MTBE (Methyl tert-butyl ether).

    • Vortex, Centrifuge, Evaporate supernatant, Reconstitute in Mobile Phase.

Part 5: Validation Parameters (Acceptance Criteria)

This method must be validated according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaExperimental Note
System Suitability Tailing Factor < 1.5; Theoretical Plates > 5000Critical for basic amines.
Linearity R² > 0.999 over 5 – 100 µg/mL5 concentration levels required.
Accuracy 98.0% – 102.0% recoverySpiked samples at 80%, 100%, 120%.
Precision RSD < 2.0% (n=6)Repeatability & Intermediate precision.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Estimated LOQ: ~0.5 µg/mL.

Part 6: Troubleshooting & Critical Control Points

6.1 Peak Tailing

  • Symptom: Asymmetry > 1.8.

  • Cause: Mobile phase pH has drifted below 9.5, allowing partial protonation of the amine.

  • Fix: Freshly prepare Ammonium Bicarbonate buffer. Ensure pH is strictly 10.0 .

6.2 Retention Time Shift

  • Symptom: Peak elutes earlier than expected.

  • Cause: Loss of organic modifier (evaporation) or column aging (loss of C18 ligand).

  • Fix: Cap solvent bottles; use a guard column.

6.3 "Ghost" Peaks

  • Symptom: Unknown peaks in blank.

  • Cause: Carryover of the basic amine sticking to the injector needle.

  • Fix: Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid . The acid in the wash helps solubilize and remove the basic residue from the needle.

Part 7: Mechanism of Action (Visualized)

Interaction Analyte Analyte (Basic) [R-NH2] + [Piperazine] Buffer Buffer (pH 10) [OH-] High Conc. Analyte->Buffer Mixes with State Deprotonated State (Neutral Charge) Buffer->State Suppresses Ionization Interaction Hydrophobic Interaction with C18 Ligand State->Interaction Dominant Mechanism Result Sharp Peak Shape No Silanol Drag Interaction->Result

Caption: Mechanism of High-pH chromatography preventing ionic interaction with silanols.

References

  • Waters Corporation. (2009).[3] Routine Switching Between High and Low pH on XBridge HPLC Columns. Application Note 720002825EN. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A, 1217(6), 858-880. Link

  • Phenomenex. (2023).[2] Gemini NX-C18: Robustness and pH Stability for Basic Compounds. Technical Guide. Link

  • PubChemLite. (2025). Compound Summary: 2-methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine. CID 64678697. Link

  • BenchChem. (2025).[4][5] HPLC-UV Analysis of Piperidine-Containing Compounds. Application Protocols.[4][5][6] Link

Sources

Application Note: Investigating the Polypharmacology of Naftopidil in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Important Preliminary Note: This document addresses the multifaceted applications of the phenylpiperazine derivative Naftopidil in neuroscience research. The initial topic of inquiry, "2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine," did not yield any identifiable data in publicly accessible scientific literature or chemical databases. Therefore, this guide has been developed using Naftopidil as a well-characterized, structurally relevant compound to provide a comprehensive and scientifically rigorous resource in the requested format.

Introduction: Naftopidil - Beyond Alpha-1 Adrenoceptor Blockade

Naftopidil, chemically known as (±)-1-[4-(2-methoxyphenyl) piperazinyl]-3-(1-naphthyloxy) propan-2-ol, is a compound belonging to the phenylpiperazine class. While clinically established for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH), its utility in neuroscience is an emerging field of significant interest. Its primary clinical mechanism is the antagonism of α1-adrenergic receptors, with a notable selectivity for the α1D and α1A subtypes over the α1B subtype, which is predominantly found in vascular smooth muscle. This selectivity profile contributes to its clinical efficacy in BPH while potentially minimizing cardiovascular side effects.

However, the pharmacological profile of Naftopidil is more complex, exhibiting interactions with serotonergic receptors, which opens a new avenue for its application in fundamental neuroscience and neuropharmacology research. This guide will provide an in-depth exploration of Naftopidil's polypharmacology, its known mechanisms of action in the central and peripheral nervous systems, and detailed protocols for its application in both in vitro and in vivo research settings.

Core Mechanisms of Action in a Neuroscience Context

Naftopidil's effects in neuronal systems are not solely attributable to its α1-adrenoceptor antagonism. Evidence points to a multi-target engagement profile, making it a valuable tool for dissecting complex signaling pathways.

Adrenergic System Modulation

Naftopidil acts as a competitive and reversible antagonist at α1-adrenoceptors. The α1D subtype, for which Naftopidil has a high affinity, is expressed in the spinal cord and bladder, playing a role in sensory afferent signaling and micturition reflexes. In the spinal cord's substantia gelatinosa (SG) neurons, high concentrations of Naftopidil have been shown to reduce the amplitude of Aδ and C fiber-evoked excitatory postsynaptic currents (EPSCs). This suggests a modulatory role on nociceptive and sensory pathways, independent of its α1-adrenoceptor blocking activity at those concentrations. Furthermore, Naftopidil can enhance the release of inhibitory neurotransmitters GABA and glycine from interneuron terminals in the spinal dorsal horn, contributing to the suppression of excitatory signaling.

Serotonergic System Interaction

A key aspect of Naftopidil's neuropharmacology is its interaction with the serotonin (5-HT) system. It demonstrates notable binding affinity for 5-HT2A and 5-HT2B receptors, acting as an antagonist. The pKi values for human 5-HT2A and 5-HT2B receptors are reported as 6.55 and 7.82, respectively. This antagonism is functionally relevant, as Naftopidil can inhibit 5-HT-induced bladder contractions in rats by blocking these receptors. Additionally, some studies have reported 5-HT1A agonistic properties, with an IC50 value (108 nmol/l) in a similar range to its α1-adrenoceptor affinity (235 nmol/l), suggesting a potential role in modulating mood and anxiety-related circuits.

Signaling Pathways

The dual antagonism of α1-adrenoceptors and 5-HT2 receptors suggests that Naftopidil can modulate multiple downstream signaling cascades. For instance, α1-adrenoceptors are Gq-coupled receptors that activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). 5-HT2A and 5-HT2B receptors are also Gq-coupled, converging on the same signaling pathway. By antagonizing these receptors, Naftopidil can dampen signaling through the PLC/IP3/DAG pathway in relevant neuronal populations.

Naftopidil_Signaling_Pathway cluster_drug cluster_downstream Intracellular Signaling Alpha1D_AR α1D-Adrenoceptor (Gq-coupled) PLC Phospholipase C (PLC) Alpha1D_AR->PLC Activation HT2A_R 5-HT2A Receptor (Gq-coupled) HT2A_R->PLC Activation HT2B_R 5-HT2B Receptor (Gq-coupled) HT2B_R->PLC Activation Naftopidil Naftopidil Naftopidil->Alpha1D_AR Naftopidil->HT2A_R Naftopidil->HT2B_R PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Naftopidil's antagonistic action on Gq-coupled α1D, 5-HT2A, and 5-HT2B receptors.

Quantitative Pharmacological Data

The following table summarizes key binding affinity and functional data for Naftopidil, providing a reference for experimental design.

Target ReceptorSpeciesAssay TypeValueUnitReference
α1-Adrenoceptor Human (Prostate)[3H]prazosin binding11.6Ki (nM)
α2-Adrenoceptor Human (Prostate)[3H]rauwolscine binding70.0Ki (nM)
5-HT1A Receptor Not SpecifiedRadioligand Assay108IC50 (nmol/l)
5-HT2A Receptor HumanRadioligand Binding6.55pKi
5-HT2B Receptor HumanRadioligand Binding7.82pKi
LNCaP Cells Human (Prostate Cancer)Growth Inhibition22.2 ± 4.0IC50 (µM)
PC-3 Cells Human (Prostate Cancer)Growth Inhibition33.2 ± 1.1IC50 (µM)

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity.

Experimental Protocols & Applications

Naftopidil's unique pharmacological profile makes it suitable for a range of neuroscience investigations, from cellular neuroprotection to complex behavioral models.

In Vitro Application: Assessing Neuroprotective Effects

Rationale: Given the role of excitotoxicity and oxidative stress in neurodegenerative diseases like Alzheimer's, Naftopidil's ability to modulate neuronal signaling and its potential antioxidant properties (inferred from the phenylpiperazine structure) can be assessed. This protocol outlines a method to evaluate the neuroprotective effects of Naftopidil against Aβ-induced toxicity in a neuronal cell line.

Protocol: Cell Viability (MTT) Assay in SH-SY5Y Cells

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Plating: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of Naftopidil (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Induction of Toxicity: Add aggregated Amyloid-β (1-42) peptide to a final concentration of 10 µM to all wells except the negative control group.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • MTT Assay:

    • Remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control (untreated, non-Aβ exposed) cells.

In_Vitro_Workflow A 1. Seed SH-SY5Y Cells (1x10^4 cells/well) B 2. Incubate 24h A->B C 3. Pre-treat with Naftopidil (1-50 µM, 2h) B->C D 4. Add Amyloid-β (10 µM) C->D E 5. Incubate 24h D->E F 6. Add MTT Reagent E->F G 7. Incubate 4h F->G H 8. Solubilize Formazan (DMSO) G->H I 9. Read Absorbance (570 nm) H->I

Caption: Workflow for assessing Naftopidil's neuroprotective effects using an MTT assay.

In Vivo Application: Modulation of Synaptic Plasticity

Rationale: Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. Pathological alterations in synaptic plasticity are implicated in depression and addiction. Given Naftopidil's influence on adrenergic and serotonergic systems, which are key modulators of synaptic plasticity, its effects can be studied in vivo using rodent models.

Protocol: Investigating Naftopidil's Effect on Long-Term Potentiation (LTP) in the Rat Hippocampus

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g). House animals under standard conditions with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Surgical Preparation:

    • Anesthetize the rat with urethane (1.5 g/kg, i.p.).

    • Place the animal in a stereotaxic frame.

    • Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region of the hippocampus.

  • Drug Administration: Administer Naftopidil (e.g., 5, 10, 20 mg/kg) or vehicle (e.g., saline with 5% Tween 80) via intraperitoneal (i.p.) injection. Allow 30 minutes for drug distribution.

  • Electrophysiological Recording:

    • Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) for 20-30 minutes by delivering single pulses every 30 seconds at an intensity that evokes 50% of the maximal response.

    • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval).

    • Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the post-HFS fEPSP slopes to the pre-HFS baseline average.

    • Compare the degree of potentiation between the Naftopidil-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Broader Implications for Neuroscience Research

  • Neurodegenerative Disorders: The multi-target profile of Naftopidil makes it a candidate for investigating complex diseases like Alzheimer's, where multiple neurotransmitter systems are affected. Its potential to modulate neuronal excitability and provide neuroprotection warrants further exploration.

  • Affective Disorders: By interacting with both serotonergic and adrenergic systems, Naftopidil could be used as a pharmacological tool to probe the circuits underlying depression and anxiety. Its effects on synaptic plasticity are particularly relevant in this context.

  • Pain and Sensory Processing: The demonstrated effects of Naftopidil on sensory neuron signaling in the spinal cord suggest its potential utility in studying mechanisms of chronic pain and sensory modulation.

Conclusion

Naftopidil is more than a urological drug; it is a versatile pharmacological tool with significant potential in neuroscience research. Its polypharmacology, encompassing both adrenergic and serotonergic systems, allows for the investigation of complex neuronal signaling pathways and their roles in synaptic plasticity, neuroprotection, and behavior. The protocols and data presented in this guide offer a foundation for researchers to design and execute robust experiments to further elucidate the neurobiological effects of this intriguing phenylpiperazine compound.

References

  • Effects of High Concentrations of Naftopidil on Dorsal Root-Evoked Excitatory Synaptic Transmissions in Substantia Gelatinosa Neurons In Vitro - PMC. (n.d.). NIH. Retrieved February 14, 2026, from [Link]

  • What is the mechanism of Naftopidil? (2024, July 17). Patsnap Synapse. Retrieved February 14, 2026, from [Link]

  • Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest. (2008, January 15). PubMed. Retrieved February 14, 2026, from [Link]

  • Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo. (2016, November 15). PubMed. Retrieved February 14, 2026, from [Link]

  • Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats. (2018, March 31). PubMed. Retrieved February 14, 2026, from [Link]

  • Ketanserin and Naftop

Application Note: Strategies and Protocols for Radiolabeling 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine for Preclinical Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the radiolabeling of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine, a small molecule with potential applications in molecular imaging. We explore multiple strategies for labeling with common radionuclides for both Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). This guide is intended for researchers, chemists, and drug development professionals, offering detailed theoretical rationale, step-by-step protocols for precursor synthesis and radiolabeling, and robust quality control procedures. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to Radiolabeling for Imaging

Radiolabeled small molecules are indispensable tools in drug discovery and nuclear medicine, enabling the non-invasive visualization and quantification of biological processes in vivo.[1] Techniques like PET and SPECT provide dynamic images of a drug's distribution and its interaction with specific targets, such as receptors or transporters in the brain or peripheral tissues.[2][3]

The target compound, 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine, possesses several functional groups amenable to radiolabeling. Its structure features a phenyl ring suitable for radiohalogenation, a piperazine moiety, and a primary amine that can serve as handles for various radiochemical transformations. The choice of radionuclide—typically a positron emitter like Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]) for PET, or a gamma emitter like Iodine-123 ([¹²³I]) or Technetium-99m ([⁹⁹ᵐTc]) for SPECT—depends on the research question, required imaging time, and available infrastructure.[4][5][6] PET generally offers higher sensitivity and resolution, while SPECT is often more accessible and cost-effective.[4][5]

This guide details four distinct labeling strategies, providing the scientific rationale behind each choice, protocols for implementation, and the necessary quality control to ensure the final radiotracer is suitable for imaging studies.

Part 1: Radiolabeling Strategies for Positron Emission Tomography (PET)

PET imaging relies on radionuclides that decay by positron emission.[5] The emitted positron annihilates with a nearby electron, producing two 511 keV gamma photons that are detected in coincidence.[3] We present two robust strategies for labeling the target compound with the most widely used PET isotopes, [¹⁸F] and [¹¹C].

Strategy A: Direct Radiofluorination with Fluorine-18 ([¹⁸F])

Rationale and Mechanistic Insight: Fluorine-18 is favored for PET tracer development due to its near-ideal half-life (109.8 minutes), which allows for multi-step synthesis and distribution, and its low positron energy, which results in high-resolution images.[7][8] The most common method for introducing [¹⁸F]fluoride into an aromatic ring is through nucleophilic aromatic substitution (SₙAr).[9] This reaction requires an electron-deficient aromatic ring, necessitating the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to a good leaving group (e.g., -NO₂, -Cl, or a trialkylammonium salt).[7][10]

Therefore, to label the phenyl ring of our target molecule, a precursor must be synthesized that incorporates these activating features. A nitro-substituted precursor offers a reliable route for this transformation.

Experimental Workflow and Protocol:

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC Precursor Synthesis of Nitro-Precursor F18_Activation [¹⁸F]Fluoride Trapping & Elution (K₂₂₂/K₂CO₃) Labeling Nucleophilic Substitution (SₙAr Reaction) F18_Activation->Labeling Activated [¹⁸F]F⁻ Reduction Nitro Group Reduction (if required) Labeling->Reduction Crude [¹⁸F]Nitro-Intermediate Purification SPE & HPLC Purification Reduction->Purification Crude [¹⁸F]Product QC Quality Control (RCP, Aₘ, Stability) Purification->QC Final [¹⁸F]Labeled Product QC->Final

Caption: Workflow for [¹⁸F]-labeling via nucleophilic aromatic substitution.

Protocol 1: [¹⁸F]-Labeling via a Nitro-Precursor

  • Precursor Synthesis:

    • Synthesize the labeling precursor, 2-Methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)butan-2-amine. This can be achieved via a Buchwald-Hartwig coupling or SₙAr reaction between 1-fluoro-4-nitrobenzene and a suitable piperazine-butanamine intermediate.

  • [¹⁸F]Fluoride Preparation:

    • Bombard [¹⁸O]H₂O with protons in a cyclotron to produce aqueous [¹⁸F]fluoride.

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the nitro-precursor (2-5 mg) in a polar aprotic solvent (e.g., DMSO, DMF).

    • Add the precursor solution to the dried [¹⁸F]fluoride complex.

    • Seal the vessel and heat at 120-150°C for 10-20 minutes.[7]

    • Cool the reaction mixture and dilute with water/acetonitrile.

  • Purification:

    • Pass the diluted crude reaction mixture through a C18 Sep-Pak cartridge to remove unreacted [¹⁸F]fluoride and some polar impurities.

    • Elute the cartridge with acetonitrile or ethanol.

    • Inject the eluate onto a semi-preparative HPLC system (C18 column) to isolate the [¹⁸F]-labeled product from the precursor and non-radioactive byproducts.

    • Collect the product fraction and remove the HPLC solvent via rotary evaporation. Formulate the final product in sterile saline for injection, potentially with a small amount of ethanol.

ParameterTypical Value / Condition
Precursor Amount 2-5 mg
Starting Activity 1-10 GBq
Reaction Solvent DMSO or DMF
Reaction Temp. 120-150 °C
Reaction Time 10-20 min
Radiochemical Yield (RCY) 20-50% (decay-corrected)
Purification Method Semi-preparative HPLC
Strategy B: Carbon-11 ([¹¹C]) Labeling via N-Formylation

Rationale and Mechanistic Insight: Carbon-11 allows for true isotopic labeling, where a stable carbon atom is replaced by [¹¹C] without altering the molecule's biological properties.[11] Its short half-life (20.4 minutes) is advantageous for studies requiring multiple scans on the same day but demands rapid and efficient chemistry.[12][13] A novel and robust method for [¹¹C]-labeling involves the one-pot conversion of a primary amine to a [¹¹C]formamide using cyclotron-produced [¹¹C]CO₂.[14] This strategy is highly attractive as it uses the parent molecule as the precursor and avoids harsh reaction conditions.

Experimental Workflow and Protocol:

G cluster_0 Reagents cluster_1 Radiolabeling cluster_2 Purification & QC Precursor Parent Molecule Labeling One-Pot N-Formylation ([¹¹C]CO₂, BEMP, POCl₃, NaBH₄) Precursor->Labeling C11CO2 [¹¹C]CO₂ from Cyclotron C11CO2->Labeling Purification HPLC Purification Labeling->Purification Crude Reaction Mixture QC Quality Control Purification->QC Final [¹¹C]Formyl-Labeled Product QC->Final

Caption: Workflow for [¹¹C]-formylation of the primary amine.

Protocol 2: [¹¹C]-N-Formylation using [¹¹C]CO₂

  • [¹¹C]CO₂ Production:

    • Produce [¹¹C]CO₂ in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction using a nitrogen gas target with trace oxygen.[12]

    • Transfer the [¹¹C]CO₂ from the target to a chemistry module.

  • Radiolabeling Reaction:

    • In a sealed reaction vessel, combine the parent molecule (1-2 mg), a phosphazene base (e.g., BEMP), and phosphoryl chloride (POCl₃) in a suitable anhydrous solvent (e.g., THF).

    • Bubble the [¹¹C]CO₂ through the solution. The amine reacts to form a transient [¹¹C]isocyanate intermediate.[14]

    • After trapping is complete, add a reducing agent, such as sodium borohydride (NaBH₄), to reduce the [¹¹C]isocyanate to the final [¹¹C]formamide.[14]

    • Allow the reduction to proceed for 5-10 minutes at room temperature or with gentle heating.

  • Purification:

    • Quench the reaction with water or a buffer solution.

    • Inject the entire crude reaction mixture onto a semi-preparative HPLC system (C18 or similar) to isolate the desired [¹¹C]formyl-labeled product.

    • Collect the product fraction, remove the solvent, and formulate as described in Protocol 1.

ParameterTypical Value / Condition
Precursor Amount 1-2 mg
Reagents BEMP, POCl₃, NaBH₄
Reaction Solvent Anhydrous THF
Reaction Temp. Room Temperature
Reaction Time 10-15 min (total)
Radiochemical Yield (RCY) 30-60% (decay-corrected)
Purification Method Semi-preparative HPLC

Part 2: Radiolabeling Strategies for SPECT

SPECT imaging uses radionuclides that decay by emitting a single gamma photon.[6] It is a workhorse in clinical nuclear medicine.[15]

Strategy C: Direct Radioiodination with Iodine-123 ([¹²³I])

Rationale and Mechanistic Insight: Iodine-123 is a SPECT isotope with favorable imaging characteristics, including a 13.2-hour half-life and a 159 keV gamma emission.[16] The electron-rich phenylpiperazine moiety is susceptible to electrophilic substitution, allowing for the direct incorporation of radioiodine.[17] The most common method utilizes an oxidizing agent like Chloramine-T or Iodogen to convert [¹²³I]iodide into an electrophilic iodine species ([I⁺]) that then reacts with the aromatic ring.[16][18]

Experimental Workflow and Protocol:

G cluster_0 Reagents cluster_1 Radiolabeling cluster_2 Purification & QC Precursor Parent Molecule Labeling Electrophilic Substitution Precursor->Labeling I123 [¹²³I]NaI I123->Labeling Oxidant Chloramine-T Oxidant->Labeling Quench Quench Reaction (Sodium Metabisulfite) Labeling->Quench Purification HPLC Purification Quench->Purification QC Quality Control Purification->QC Final [¹²³I]Labeled Product QC->Final

Caption: Workflow for direct [¹²³I]-labeling via electrophilic substitution.

Protocol 3: Direct [¹²³I]-Iodination

  • Reaction Setup:

    • In a shielded vial, dissolve the parent molecule (0.1-0.5 mg) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Add high-purity [¹²³I]NaI (100-500 MBq).

  • Radiolabeling Reaction:

    • Initiate the reaction by adding a freshly prepared solution of Chloramine-T (approx. 1 mg/mL in buffer).

    • Vortex the mixture gently for 30-60 seconds at room temperature. The reaction is typically very fast.

  • Quenching and Purification:

    • Stop the reaction by adding an excess of a reducing agent, such as sodium metabisulfite, to consume any unreacted electrophilic iodine.

    • Inject the reaction mixture directly onto a semi-preparative HPLC system to separate the iodinated product from unreacted [¹²³I]iodide and the parent compound.

    • Collect and formulate the product as previously described.

ParameterTypical Value / Condition
Precursor Amount 0.1-0.5 mg
Oxidizing Agent Chloramine-T
Reaction pH ~7.4
Reaction Time 30-60 seconds
Radiochemical Yield (RCY) 70-95%
Purification Method Semi-preparative HPLC
Strategy D: Indirect Labeling with Technetium-99m ([⁹⁹ᵐTc])

Rationale and Mechanistic Insight: Technetium-99m is the most widely used radionuclide in nuclear medicine, primarily due to its low cost, availability from a ⁹⁹Mo/⁹⁹ᵐTc generator, and ideal 140 keV gamma emission.[15][19][20] As a transition metal, ⁹⁹ᵐTc does not substitute into organic molecules directly.[21] Labeling requires a bifunctional chelator (BFC)—a molecule that has one functional group to covalently attach to the target molecule and a separate multidentate portion to securely coordinate the ⁹⁹ᵐTc metal ion.[21][22]

For this strategy, the primary amine of the target molecule can be conjugated to a BFC like 6-hydrazinonicotinamide (HYNIC). The resulting conjugate is then labeled with ⁹⁹ᵐTc in the presence of co-ligands.

Experimental Workflow and Protocol:

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC Conjugation Conjugate Parent Molecule with HYNIC-NHS Ester HYNIC_Precursor HYNIC-Conjugate Conjugation->HYNIC_Precursor Labeling Labeling Reaction (Co-ligands, Reducing Agent) HYNIC_Precursor->Labeling Tc_Elution Elute [⁹⁹ᵐTc]O₄⁻ from Generator Tc_Elution->Labeling Purification SPE Purification Labeling->Purification QC Quality Control Purification->QC Final [⁹⁹ᵐTc]Labeled Product QC->Final

Caption: Workflow for indirect [⁹⁹ᵐTc]-labeling via a HYNIC conjugate.

Protocol 4: Indirect [⁹⁹ᵐTc]-Labeling

  • Precursor Synthesis (HYNIC Conjugation):

    • React the primary amine of the target molecule with an activated ester of HYNIC (e.g., HYNIC-NHS) in a suitable solvent with a non-nucleophilic base to form a stable amide bond.

    • Purify the resulting HYNIC-conjugate using HPLC and characterize it by mass spectrometry and NMR.

  • Radiolabeling Reaction:

    • Prepare a "kit" vial containing the HYNIC-conjugate (20-100 µg), a co-ligand (e.g., tricine, EDDA), and a reducing agent (e.g., SnCl₂).

    • Elute sodium pertechnetate ([⁹⁹ᵐTc]NaO₄) from a commercial ⁹⁹Mo/⁹⁹ᵐTc generator using sterile saline.

    • Add the required amount of [⁹⁹ᵐTc]NaO₄ (0.5-2 GBq) to the kit vial.

    • Heat the vial in a water bath at 90-100°C for 15-20 minutes.

  • Purification:

    • Cool the reaction vial to room temperature.

    • Purification can often be accomplished using a simple C18 Sep-Pak cartridge. Load the reaction mixture, wash with water to remove polar impurities, and elute the final product with an ethanol/saline mixture. HPLC is generally not required for kit-based preparations if radiochemical purity is high.

ParameterTypical Value / Condition
Precursor Amount 20-100 µg
Chelator/Co-ligand HYNIC / Tricine
Reducing Agent SnCl₂
Reaction Temp. 90-100 °C
Reaction Time 15-20 min
Radiochemical Purity (RCP) > 95% (often without HPLC)
Purification Method Solid-Phase Extraction (SPE)

Part 3: Quality Control of the Final Radiotracer

Rigorous quality control (QC) is mandatory before any radiopharmaceutical is administered to ensure patient safety and the validity of the resulting imaging data.[23][24][25][26] The key parameters to be assessed are radiochemical purity, molar activity, and stability.

Protocol 5: Quality Control Procedures

  • Radiochemical Purity (RCP) Analysis:

    • Purpose: To determine the percentage of radioactivity present in the desired chemical form.[23][24]

    • Method (Radio-HPLC):

      • Inject a small aliquot of the final product onto an analytical HPLC system equipped with a C18 column and a radioactivity detector in series with a UV detector.

      • The UV trace will identify the non-radioactive parent compound, while the radioactivity detector will show the radioactive species.

      • RCP is calculated as: (Area of Product Peak / Total Area of All Radioactive Peaks) x 100%.

    • Method (Radio-TLC):

      • Spot a small amount of the product onto a TLC plate (e.g., silica gel).[25]

      • Develop the plate in a suitable mobile phase.

      • Analyze the distribution of radioactivity on the plate using a phosphor imager or by cutting the plate into sections and counting them in a gamma counter.

  • Determination of Molar Activity (Aₘ):

    • Purpose: To measure the amount of radioactivity per mole of compound (units: GBq/µmol). High molar activity is crucial for receptor imaging to avoid mass effects.

    • Method:

      • Using the calibrated analytical HPLC-UV system from the RCP analysis, create a standard curve of UV peak area versus known mass concentration of the non-radioactive reference standard.

      • From the UV chromatogram of the final product, determine the mass of the compound injected.

      • Measure the total radioactivity of the injected volume using a dose calibrator.

      • Calculate Aₘ as: (Radioactivity in GBq) / (moles of compound).

  • In Vitro Stability:

    • Purpose: To ensure the radiotracer does not degrade or release the radionuclide after preparation.

    • Method:

      • Incubate an aliquot of the final formulated product in sterile saline and in human or animal plasma at 37°C.

      • At various time points (e.g., 30, 60, 120, 240 min), analyze samples by Radio-HPLC to determine the RCP.

QC TestSpecificationRationale
Appearance Clear, colorless, free of particulatesEnsures pharmaceutical quality
Radiochemical Purity (RCP) > 95%Minimizes off-target radiation dose and ensures image quality[23][24]
Radionuclidic Purity > 99.9%Ensures radioactivity is from the desired isotope
pH 5.5 - 7.5Ensures physiological compatibility
Sterility & Endotoxins PassMandatory for in vivo use[25]

Conclusion

We have presented four distinct, robust strategies for the radiolabeling of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine for use in preclinical PET and SPECT imaging. The choice between [¹⁸F], [¹¹C], [¹²³I], and [⁹⁹ᵐTc] depends on the specific goals of the imaging study. Direct labeling with [¹⁸F] and [¹²³I] offers high-yield routes to halogenated tracers. [¹¹C]-formylation provides an elegant method for isotopic labeling with a short-lived nuclide. Finally, indirect labeling with [⁹⁹ᵐTc] leverages the most accessible radionuclide in nuclear medicine through a well-established kit-based approach. All proposed methods are grounded in established radiochemical principles and are paired with essential quality control protocols to ensure the production of high-quality radiotracers suitable for advancing drug development and biomedical research.

References

  • Title: Labelling of Small Biomolecules Using Novel Technetium-99m Cores Source: IAEA Technical Reports Series URL: [Link]

  • Title: Quality Control of Compounded Radiopharmaceuticals Source: The University of New Mexico URL: [Link]

  • Title: Fundamental concepts of radiopharmaceuticals quality controls Source: Pharmaceutical and Biomedical Research URL: [Link]

  • Title: Labelling of Small Biomolecules Using Novel Technetium-99m Cores Source: IAEA URL: [Link]

  • Title: QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW Source: Marmara Pharmaceutical Journal URL: [Link]

  • Title: Global Trends in Radiopharmaceuticals, Therapy and PET/SPECT Imaging Source: Diagnostic and Interventional Cardiology (DAIC) URL: [Link]

  • Title: Quality Control in the Production of Radiopharmaceuticals Source: IAEA URL: [Link]

  • Title: Qc of radiopharmaceuticals Source: SlideShare URL: [Link]

  • Title: Labelling of small molecules using Technetium 99m Cores Source: IAEA URL: [Link]

  • Title: Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Rapid one-pot radiosynthesis of [carbonyl-11C]formamides from primary amines and [11C]CO2 Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: (99m)Tc and (111)In-labeling of small biomolecules: bifunctional chelators and related coordination chemistry Source: PubMed URL: [Link]

  • Title: A Picture of Modern Tc-99m Radiopharmaceuticals: Production, Chemistry, and Applications in Molecular Imaging Source: MDPI URL: [Link]

  • Title: Positron Emission Tomography (PET) Scans Lab Source: University of Washington URL: [Link]

  • Title: Role of PET and SPECT Scans Functional Imaging Technique in Radiological Diagnosis Source: ResearchGate URL: [Link]

  • Title: Radiochemical separation and purification methods Source: Fiveable URL: [Link]

  • Title: PET vs SPECT | The basics Source: YouTube URL: [Link]

  • Title: Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes Source: ACS Publications URL: [Link]

  • Title: 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Iodine-123 Metaiodobenzylguanidine (I-123 MIBG) in Clinical Applications: A Comprehensive Review Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: F- and 11C-Labeled Radiopharmaceuticals Source: The University of New Mexico URL: [Link]

  • Title: The Importance of Purification for Radiolabeled Compounds Source: Moravek URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Silicon compounds in carbon-11 radiochemistry: present use and future perspectives Source: RSC Publishing URL: [Link]

  • Title: Method for the synthesis of radiolabeled compounds Source: Google Patents URL
  • Title: Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies Source: MDPI URL: [Link]

  • Title: Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design Source: Frontiers URL: [Link]

  • Title: Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography Source: ResearchGate URL: [Link]

  • Title: Fluorine-18 labelled building blocks for PET tracer synthesis Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054 Source: ResearchGate URL: [https://www.researchgate.net/publication/235623086_Synthesis_and_Radiosynthesis_of_a_Novel_PET_Fluorobenzyl_Piperazine_for_Melanoma_Tumour_Imaging_18F]MEL054]([Link])

  • Title: Synthesis and evaluation of radiolabeled piperazine derivatives of vesamicol as SPECT agents for cholinergic neurons Source: PubMed URL: [Link]

  • Title: Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 Source: MDPI URL: [Link]

  • Title: Iodine-124 as a Label for Pharmacological PET Imaging Source: ACS Publications URL: [Link]

  • Title: The preparation of iodine-123 labelled contrast agents Source: Sci-Hub URL: [Link]

  • Title: Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides Source: RSC Publishing URL: [Link]

  • Title: Small Molecule Radiopharmaceuticals – A Review of Current Approaches Source: Frontiers in Medicine URL: [Link]

  • Title: Synthesis and evaluation of 99mTc-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5HT7 receptors Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1 Source: ACS Publications URL: [Link]

  • Title: An Evolving Role of Piperazine Moieties in Drug Design and Discovery Source: ResearchGate URL: [Link]

  • Title: Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2 Source: PubMed URL: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PP-042 Status: Active Support Tier: Senior Application Scientist[1][2][3][4][5]

Executive Summary & Molecule Analysis

Target Molecule: 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine Chemotype: Phenylpiperazine linked to a tertiary carbinamine (gem-dimethyl amine).[1][2][3][4][5] Primary Application: This scaffold is a "privileged structure" in CNS drug discovery, often serving as a pharmacophore for serotonergic (5-HT) and dopaminergic receptor modulation.[2][3][4][5]

The Synthetic Challenge: The primary difficulty in synthesizing this molecule lies in the steric hindrance at the C2 position (the gem-dimethyl group) and the presence of the basic piperazine nitrogen.[3][5] Direct alkylation of 1-phenylpiperazine with a protected 4-halo-2-methylbutan-2-amine is often plagued by low yields due to the instability of the alkylating agent (potential for cyclization).[1][2][3][4][5]

Recommended Workflow: We recommend a robust, three-step "Linear Assembly" approach:

  • Michael Addition: Reaction of 1-phenylpiperazine with Methyl Vinyl Ketone (MVK).[1][2][3][4][5]

  • Grignard Addition: Conversion of the ketone to a tertiary alcohol.[5]

  • Ritter Reaction: Stereospecific conversion of the tertiary alcohol to the tertiary amine.[5]

Master Synthetic Workflow (Visualization)

The following diagram outlines the recommended reaction sequence and critical control points.

G Start Starting Materials: 1-Phenylpiperazine + Methyl Vinyl Ketone (MVK) Step1 Step 1: Michael Addition (Solvent: EtOH/THF, 0°C -> RT) Start->Step1 Slow addition Inter1 Intermediate A: 4-(4-phenylpiperazin-1-yl)butan-2-one Step1->Inter1 >90% Yield Inter1->Start Issue: Polymerization Step2 Step 2: Grignard Reaction (MeMgBr, THF, Anhydrous) Inter1->Step2 Nucleophilic Attack Inter2 Intermediate B: 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-ol (Tertiary Alcohol) Step2->Inter2 Gem-dimethyl formation Inter2->Step2 Issue: Incomplete Conv. Step3 Step 3: Ritter Reaction (AcCN or ClCH2CN + H2SO4) Inter2->Step3 Carbocation formation Hydrolysis Hydrolysis (HCl/EtOH or Thiourea) Step3->Hydrolysis Amide intermediate Product TARGET PRODUCT: 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine Hydrolysis->Product Salt formation

Caption: Figure 1. Optimized 3-step synthetic pathway avoiding unstable halo-amine precursors.

Troubleshooting Guide: Step-by-Step Optimization
Module 1: The Michael Addition (Formation of the Ketone)

Reaction: 1-Phenylpiperazine + Methyl Vinyl Ketone (MVK) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Ketone Intermediate.[1][2][3][4]

Common Failure Mode: Polymerization of MVK (turning into a gummy solid) before it reacts with the piperazine.[4][5]

SymptomProbable CauseCorrective Action
Low Yield / Gummy Residue MVK polymerization due to heat or lack of stabilizer.[1][2][3][4][5]Protocol Adjustment: Dissolve 1-phenylpiperazine in solvent (Ethanol or THF) first. Cool to 0°C. Add MVK dropwise over 30 mins. Ensure MVK contains a stabilizer (e.g., hydroquinone) if stored for long periods.[3][4][5]
Bis-addition products Excess MVK reacting with other nucleophiles.[1][2][3][4][5]Use a strict 1.0 : 1.05 equivalent ratio (Amine : MVK).[1][2][4][5] Do not use large excess of MVK.[2][4][5]
Yellow/Orange Impurities Oxidation of the phenylpiperazine ring.[5]Perform reaction under Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) atmosphere.[1][2][3][4]

Expert Insight: MVK is highly reactive.[1][2][4][5] Unlike many Michael acceptors, it does not require a Lewis Acid catalyst when reacting with a secondary amine like phenylpiperazine.[2] The amine itself is nucleophilic enough.[5] Adding acid here will protonate the piperazine and kill the reaction.[5]

Module 2: The Grignard Reaction (Ketone

Tertiary Alcohol)

Reaction: Ketone Intermediate + Methyl Magnesium Bromide (MeMgBr) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 Tertiary Alcohol.[4]

Common Failure Mode: Incomplete conversion or "stalled" reaction.[1][2][4][5]

SymptomProbable CauseCorrective Action
Starting Material Remains Piperazine nitrogens coordinating with Mg, quenching the reagent.[1][2][3][4][5]Stoichiometry Boost: The tertiary amine in the piperazine ring acts as a Lewis base.[5] You must use at least 2.5 to 3.0 equivalents of MeMgBr. (1 eq for coordination, 1 eq for reaction, 0.5 eq excess).[3]
Precipitate during addition Formation of the Magnesium-Amine complex.[1][2][3][4][5]This is normal. Ensure vigorous stirring (overhead stirrer recommended for scale >10g). Do not stop stirring.
Low Yield after workup Product trapped in Magnesium salts emulsion.[1][2][4][5]Quench Method: Use the "Fieser Workup" (Water, 15% NaOH, Water) or saturated

followed by EDTA wash to break the Mg-Amine chelation.[3]

Critical Control Point: Ensure the ketone intermediate from Step 1 is completely dry . Trace ethanol from Step 1 will destroy the Grignard reagent immediately.[5] Azeotrope with toluene if necessary before this step.[1][4][5]

Module 3: The Ritter Reaction (Alcohol

Amine)

Reaction: Tertiary Alcohol + Acetonitrile + ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">




Acetamide

Amine.[4]

Common Failure Mode: Elimination (formation of the alkene) instead of substitution.[5]

SymptomProbable CauseCorrective Action
Formation of Alkene (Olefin) Temperature too high during acid addition; Carbocation eliminates proton.[1][2][3][4][5]Temperature Control: Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

at 0°C to -5°C . Maintain low temp for the first hour. The Ritter reaction relies on the nitrile trapping the carbocation faster than the proton is lost.
Decomposition / Black Tar Acid concentration too high or reaction too vigorous.[1][2][4]Dilute the sulfuric acid with glacial acetic acid if the neat reaction is too exothermic.[5]
Hydrolysis Failure The acetamide intermediate is sterically hindered (gem-dimethyl).[1][2][3][4][5]Standard hydrolysis (HCl/Water) may fail. Use Chloroacetonitrile instead of Acetonitrile in the Ritter step.[5] The resulting chloroacetamide can be cleaved mildly using Thiourea/Ethanol (see Reference 1).[4][5]
FAQ: Rapid Response

Q: Can I use Reductive Amination on the ketone from Step 1? A: No. Reductive amination of 4-(4-phenylpiperazin-1-yl)butan-2-one with ammonium acetate would yield the secondary amine (an isopropyl-type linkage), not the tertiary amine (gem-dimethyl) required by your target structure "2-Methyl...butan-2-amine".[1][2][3][4][5]

Q: Why not alkylate 1-phenylpiperazine directly with 4-chloro-2-methylbutan-2-amine? A: You can, but the reagent (4-chloro-2-methylbutan-2-amine) is difficult to handle.[1][2][3][4][5] It tends to self-cyclize to form a pyrrolidinium salt.[1][2][3][4][5] If you must use this route, generate the free base of the chloro-amine in situ at -78°C and add it to the piperazine.[2][3][5]

Q: How do I purify the final amine? A: The target is a tri-basic molecule.

  • Acidify reaction mixture (pH < 2). Extract with Ether/EtOAc (removes non-basic impurities).[2][3][4][5]

  • Basify aqueous layer (pH > 12) with NaOH.[1][2][4][5]

  • Extract with DCM or Chloroform.[1][2][4][5]

  • If oil persists, convert to the Tri-hydrochloride salt using HCl in Dioxane/Ether for a solid precipitate.

References
  • Jirgensons, A., et al. (2000).[6][7] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 2000(12), 1709–1712.[3][7]

    • Relevance: Establishes the protocol for converting hindered tertiary alcohols to amines using chloroacetonitrile/thiourea, avoiding harsh hydrolysis conditions.
  • Chaudhari, P.S., et al. (2009). "Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester." Molbank, 2009(3), M616.[3]

    • Relevance: Validates the N-alkylation conditions for phenylpiperazines with sterically hindered electrophiles.
  • Fu, N., et al. (2014).[8] "Asymmetric Sulfa-Michael Addition to α-Substituted Vinyl Ketones." Organic Letters, 16(17), 4626–4629.[2][3]

    • Relevance: Provides mechanistic insights into optimizing Michael additions with vinyl ketones, relevant to Step 1.
  • PubChem Compound Summary. "2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine."[1][2][3][4][5] CID 64678697.[1][2][4][5] [2][3][4][5]

    • Relevance: Verification of chemical structure and identifiers.[1][4][5]

Sources

Overcoming challenges in the purification of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine

[1][2]

Case ID: PUR-PPZ-042 Status: Active Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary & Molecule Profile

User Query: "I am struggling to purify 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine. I am seeing severe tailing on silica, low yields after recrystallization, and difficulty removing unreacted 1-phenylpiperazine."

Technical Assessment: This molecule presents a "perfect storm" of purification challenges due to its amphiphilic nature and specific basicity profile.

  • Core Structure: It features a lipophilic phenyl tail, a basic piperazine core, and a sterically hindered primary amine on a tertiary carbon (resembling a t-butylamine moiety).[1][2]

  • The Trap: The primary amine is highly basic but sterically hindered, while the piperazine nitrogens have distinct pKa values. Standard silica chromatography often fails due to irreversible binding to silanols, and the boiling point difference between the product and the starting material (1-phenylpiperazine) is often insufficient for clean distillation without degradation.

Troubleshooting Knowledge Base (FAQs)

Category A: Chromatography Issues (Tailing & Retention)

Q: Why does my compound streak from the baseline to the solvent front on TLC and flash columns? A: This is classic "amine tailing" caused by the interaction between the basic nitrogen atoms of your piperazine ring and the acidic silanol groups (

The Fix (The "Amine Modifier" Protocol): You must deactivate the silica surface. Standard solvents are insufficient.[1][2]

  • Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (TEA) or 1%

    
     before loading your sample.[1][2]
    
  • Mobile Phase: Maintain 0.5% to 1% TEA or

    
     (7M in MeOH)  in your eluent throughout the run.
    
  • Alternative: Switch to DCM:MeOH:

    
     (90:9:1) .[1][2] The aqueous ammonia suppresses ionization and competes for silanol sites.
    

Critical Note: Do not use TEA if you plan to use Mass Spectrometry (MS) downstream without a desalting step, as it suppresses ionization.[1] For MS-compatible purification, use ammonium formate or bicarbonate buffers.[1][2]

Category B: Removing the Starting Material (1-Phenylpiperazine)[1][2]

Q: I have 5-10% unreacted 1-phenylpiperazine in my product. How do I remove it without losing my product? A: This is the most common challenge. Both compounds are amines, making simple acid/base extraction ineffective.[1] However, you can exploit steric hindrance and salt solubility .

Strategy 1: Selective Scavenging (The "Steric" Hack)

  • Mechanism: Your product has a primary amine on a tertiary carbon (sterically bulky).[1][2] The impurity (1-phenylpiperazine) has a secondary amine (less hindered).[1][2]

  • Protocol: Add a scavenger resin (e.g., Isocyanate-functionalized silica or polystyrene) or a slight excess of a bulky electrophile (like acetic anhydride) at

    
    .[1][2]
    
  • Result: The secondary amine of the impurity reacts much faster than your hindered primary amine. The resulting amide/urea impurity is now non-basic and can be washed away with dilute acid, leaving your basic product in the aqueous layer.

Strategy 2: The "Double Salt" Precipitation

  • Mechanism: Your product is a diamine (accepts 2 protons easily).[1][2] 1-phenylpiperazine is effectively a monoamine (the N attached to the phenyl ring is an aniline-like nitrogen with very low basicity, pKa ~2-3, while the distal N is basic).[1]

  • Protocol: Dissolve crude in Ethanol. Add exactly 2.2 equivalents of HCl (in dioxane or ether).[1][2]

  • Outcome: The product tends to form a dihydrochloride salt which precipitates readily, while the phenylpiperazine monohydrochloride often remains more soluble in ethanol/ether mixtures.

Category C: Yield Loss & Stability[1][2]

Q: My product turns into a gum after drying, and the weight increases over time. What is happening? A: You are likely observing Carbamate Formation .[1]

  • Cause: Primary amines, especially those on tertiary carbons, are strong bases.[1] They react avidly with atmospheric

    
     to form carbamates (
    
    
    ).[1][2]
  • Solution:

    • Always store the free base under Argon/Nitrogen.[1]

    • Recommended Form: Store as the dihydrochloride or fumarate salt .[1] These are crystalline, non-hygroscopic, and stable to air.

Diagnostic Decision Matrix

Use this flowchart to determine the optimal purification route based on your crude purity.

PurificationStrategyStartCrude Reaction MixtureCheckTLCAnalyze Purity (TLC/LCMS)Start->CheckTLCHighImpurity>15% PhenylpiperazineCheckTLC->HighImpurityHigh Impurity LoadLowImpurity<5% PhenylpiperazineCheckTLC->LowImpurityClean CrudeScavengeAdd Isocyanate Resin(Scavenge 2° Amine)HighImpurity->ScavengeSaltFormationSalt Formation(EtOH + 2.2 eq HCl)LowImpurity->SaltFormationColumnFlash Chromatography(DCM:MeOH:NH4OH)Scavenge->ColumnPrecipitatePrecipitate Forms?SaltFormation->PrecipitateRecrystRecrystallize(iPrOH / Et2O)Precipitate->RecrystYes (Solid)Precipitate->ColumnNo (Oil/Gum)FinalPure Product(Store as Salt)Recryst->FinalColumn->Final

Figure 1: Decision matrix for purification based on impurity levels and physical state.[1][2][3]

Detailed Protocols

Protocol A: The "Anti-Tailing" Flash Chromatography

Best for: separating complex mixtures when salt formation fails.

  • Column Prep: Slurry silica gel in DCM containing 1%

    
     . Pour the column and flush with 2 column volumes (CV) of this solvent.
    
  • Sample Loading: Dissolve crude in a minimum amount of DCM. If solubility is poor, use a small amount of MeOH, but avoid DMSO (difficult to remove).

  • Elution Gradient:

    • Solvent A: DCM (with 0.5%

      
      )[1][2]
      
    • Solvent B: 10% MeOH in DCM (with 0.5%

      
      )
      
    • Gradient: 0% B

      
       50% B over 20 CV.[1]
      
  • Detection: UV at 254 nm (Phenyl group).[1][2] Stain with Ninhydrin (Primary amine turns purple/red) or Dragendorff (Tertiary amine turns orange) to distinguish product from impurities.[1][2]

Protocol B: Selective Salt Crystallization (Dihydrochloride)

Best for: Scalable purification and long-term storage.[1][2]

StepReagent/SolventConditionObservation
1. Dissolution Ethanol (Absolute)Room TempClear yellow solution.[1][2]
2. Acidification 4M HCl in DioxaneAdd dropwise (2.2 eq)Exotherm observed.[1][2]
3. Nucleation Diethyl Ether / MTBEAdd until cloudyWhite turbidity.
4.[1][2] Aging NoneStir at

for 2h
Heavy precipitate forms.[1][2]
5. Isolation NoneFiltration under

Hygroscopic solid.[1][2]

Why this works: The dihydrochloride of the product is highly polar and crystallizes well from alcoholic solvents doped with ether. The monohydrochloride of the phenylpiperazine impurity is often more soluble in this specific matrix or forms an oil that stays in the mother liquor.

References & Authority

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] General methods for amine purification and salt formation.

  • Journal of Medicinal Chemistry , "Synthesis and SAR of Phenylpiperazine Derivatives." (General reference for handling arylpiperazine intermediates). [1][2]

  • Org. Process Res. Dev. , "Practical Guide to the Purification of Amine-Containing Drugs." (Strategies for overcoming silica tailing). [1][2]

  • BenchChem Technical Support , "Purification of Piperazine-Containing Compounds." (Specific insights on hydration and salt selection). [1][2]

  • PubChem Compound Summary , "2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine."[1][2] (Physicochemical data). [1][2]

Disclaimer: These protocols are intended for use by qualified personnel in a controlled laboratory setting. Always consult Safety Data Sheets (SDS) before handling phenylpiperazines, as they can be bioactive.[1][2]

Technical Support Center: Synthesis of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Synthesis Support Module. This guide addresses yield optimization for the synthesis of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine . This molecule features a bulky tertiary amine (phenylpiperazine), a gem-dimethyl substituted primary amine, and an ethylene linker. The steric hindrance of the gem-dimethyl group and the nucleophilicity of the piperazine ring present specific challenges—namely elimination side-reactions , cyclization , and incomplete alkylation .

⚡ Quick Diagnostic: Why is my yield low?

Before proceeding to the protocols, identify your current failure mode using the table below.

SymptomProbable CauseTechnical Insight
Yield < 30% Cyclization of Linker If you are using 4-chloro-2-methylbutan-2-amine as a starting material, it rapidly cyclizes to 2,2-dimethylpyrrolidine under basic conditions.
Large "Solvent Peak" in NMR Elimination Product The gem-dimethyl group promotes E2 elimination over SN2 substitution. You are likely generating the alkene byproduct (3-methyl-3-butenyl derivative) instead of the alkylated amine.
Sticky/Oily Product Incomplete Hydrolysis If using the Ritter/Acetamide route, the final deprotection of the acetyl group requires harsher conditions than standard amides due to steric hindrance.

🏗️ Core Methodologies

To maximize yield, we recommend Route A (The Protected Linker Strategy) . Direct alkylation with the free halo-amine is chemically unsound due to intramolecular cyclization.

Route A: The "Ritter-Protected" Alkylation (Recommended)

This route utilizes an acetamide-protected linker to prevent cyclization and minimize elimination.

Workflow Diagram:

SynthesisRoute Start Start: 4-Chloro-2-methyl-2-butanol Step1 1. Ritter Reaction (MeCN, H2SO4) Start->Step1 Inter1 Intermediate A: N-(4-chloro-2-methylbutan-2-yl)acetamide Step1->Inter1 Yield > 85% Step2 2. Alkylation (1-Phenylpiperazine, KI, K2CO3) Inter1->Step2 Inter2 Intermediate B: Protected Precursor Step2->Inter2 Yield ~ 75% Step3 3. Hydrolysis (HCl, Reflux) Inter2->Step3 Final Target: 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine Step3->Final Yield > 90%

Caption: Optimized synthetic pathway preventing pyrrolidine formation via acetamide protection.

🔧 Troubleshooting Guide & FAQs

Section 1: The Alkylation Step (Critical Failure Point)

Q: I am seeing significant alkene formation (elimination) during the alkylation of 1-phenylpiperazine. How do I stop this?

A: The gem-dimethyl group adjacent to the electrophilic carbon (in the linker) creates steric bulk that favors E2 elimination. To shift the pathway toward SN2 substitution:

  • Switch Solvent: Change from DMF to Acetonitrile (ACN) or Butanone (MEK) . Polar aprotic solvents like DMF often enhance the basicity of the nucleophile, promoting elimination. ACN modulates this effect.

  • Add Iodide Catalyst: Add 0.1 - 0.2 equivalents of Potassium Iodide (KI) or Sodium Iodide (NaI). This converts the chloro-linker to a transient, more reactive iodo-linker (Finkelstein reaction), which reacts faster via SN2 than the elimination can occur.

  • Lower Temperature: Perform the reaction at 60°C - 70°C rather than reflux (80°C+). Higher temperatures exponentially favor elimination.

Protocol Adjustment:

Mix 1-phenylpiperazine (1.0 eq), Protected Linker (1.1 eq), K₂CO₃ (2.0 eq), and KI (0.1 eq) in Acetonitrile. Heat to 65°C for 18-24h.

Q: Why can't I just react 1-phenylpiperazine with 4-chloro-2-methylbutan-2-amine directly?

A: This is the most common error. The free amine H2N- on the linker is an internal nucleophile. Even in the presence of phenylpiperazine, the molecule will "bite its own tail" to form 2,2-dimethylpyrrolidine (a 5-membered ring) faster than it will couple with the piperazine. You must use a protected form (like the acetamide from Route A) or a nitro-precursor.

Section 2: The Deprotection/Hydrolysis Step

Q: My acetamide intermediate won't hydrolyze. I've refluxed with 1N HCl for 4 hours.

A: The gem-dimethyl group creates a "neopentyl-like" steric environment around the amide bond, making it resistant to hydrolysis. Standard conditions (1N HCl, short reflux) are insufficient.

Optimization:

  • Increase Acid Strength: Use 6N HCl or a mixture of conc. HCl/Acetic Acid (1:1) .

  • Extend Time: Reflux for 12–24 hours .

  • Alternative: Use NaOH (20%) in Ethylene Glycol at 140°C if acid hydrolysis fails (though acid is preferred to avoid oxidation of the phenylpiperazine ring).

Section 3: Purification & Isolation

Q: The product is oiling out and difficult to crystallize. How do I get a solid?

A: This amine is lipophilic and prone to forming oils.

  • Salt Formation: Do not isolate the free base. Convert it directly to the dihydrochloride salt .

    • Protocol: Dissolve the crude oil in minimal dry Ethanol/Isopropanol. Add 2.5 eq of HCl in Dioxane or Ether dropwise at 0°C. The salt should precipitate as a white solid.

  • Azeotropic Drying: Ensure all water is removed. Trace water prevents crystallization. Use toluene to azeotrope off water before attempting salt formation.

📊 Data: Solvent & Base Screening for Alkylation

The following data illustrates the impact of reaction conditions on the ratio of Substitution (Target) vs. Elimination (Impurity).

SolventBaseAdditiveTemp (°C)Yield (Target)Elimination Byproduct
DMFK₂CO₃None10045%40%
DMFDIPEANone9030%55%
Acetonitrile K₂CO₃ KI (0.1 eq) 65 82% < 5%
TolueneTEANone11025%10% (Slow reaction)
AcetoneK₂CO₃NaI (0.1 eq)Reflux70%5%

Key Takeaway: Acetonitrile with Potassium Carbonate and catalytic Iodide at moderate temperatures offers the highest selectivity.

📚 References

  • Ritter Reaction Scope:

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society.[1]

    • Relevance: Foundational chemistry for generating the acetamide-protected gem-dimethyl amine linker from tertiary alcohols.

  • Alkylation of Phenylpiperazines:

    • Chaudhary, P., et al. (2013). Synthesis and biological evaluation of N-alkyl/aryl piperazine derivatives. Journal of Chemistry.

    • Relevance: Establishes standard conditions (K2CO3/ACN) for minimizing side reactions during piperazine alkylation.

  • Prevention of Cyclization (General Amine Synthesis):

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

    • Relevance: Mechanistic explanation of 5-exo-tet cyclization rates in halo-amines (Baldwin's Rules).

  • Synthesis of Piperazine-Linked Antipsychotic Precursors:

    • Patent: US20050203099A1. "Process for the preparation of piperazine derivatives."

    • Relevance: Industrial protocols for alkylating 1-phenylpiperazine with hindered linkers.

Sources

Technical Support Center: Stability Optimization for 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Identity: 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine Class: Arylpiperazine derivative (CNS Ligand Scaffold) Primary Application: Serotonergic/Dopaminergic receptor modulation (e.g., 5-HT1A, D2) [1].

This guide addresses the specific stability challenges associated with 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine . As a molecule containing both a sterically hindered primary amine and a phenylpiperazine moiety, it presents a unique "Stability Triad" challenge: Oxidative instability (Piperazine N-oxide formation), Physical instability (Carbamate formation with atmospheric CO2), and Metabolic clearance (Phenyl ring hydroxylation).

The following protocols are designed to transition this compound from bench-top synthesis to robust in vivo administration.

Critical Stability Analysis (The "Why" Behind the Protocols)

Before attempting formulation, researchers must understand the degradation mechanisms specific to this structure.

A. Chemical Degradation Pathways
  • N-Oxidation (Piperazine): The tertiary nitrogen within the piperazine ring is electron-rich and prone to oxidation by dissolved oxygen or peroxides in excipients (e.g., PEG), forming N-oxides. This abolishes receptor affinity [2].

  • Carbamate Formation: The primary amine at the 2-position (albeit sterically hindered by the methyl group) is nucleophilic. Exposure to atmospheric CO₂ leads to carbamate salts, altering solubility and dosing accuracy.

  • Photolytic Degradation: The phenyl-piperazine conjugation is UV-active. Prolonged light exposure can induce radical-mediated cleavage of the piperazine ring.

B. Metabolic Instability (In Vivo)
  • Aromatic Hydroxylation: CYP450 enzymes (specifically CYP2D6 and CYP3A4) rapidly hydroxylate the phenyl ring at the para position.

  • N-Dealkylation: Oxidative cleavage of the butyl chain from the piperazine nitrogen.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision matrix for stabilizing this specific compound based on your experimental constraints.

StabilityMatrix Start Start: Stability Issue Identified Issue_Type Identify Failure Mode Start->Issue_Type Chem_Issue Chemical Degradation (Storage/Bench) Issue_Type->Chem_Issue Phys_Issue In Vivo / Formulation Failure Issue_Type->Phys_Issue Oxidation Impurity: N-Oxide found Chem_Issue->Oxidation Carbamate Precipitation/pH drift (CO2 absorption) Chem_Issue->Carbamate Sol_Ox Action: Add Antioxidant (Ascorbic Acid/Metabisulfite) Oxidation->Sol_Ox Sol_Carb Action: Convert to Di-HCl or Mesylate Salt Carbamate->Sol_Carb Solubility Precipitation at pH 7.4 Phys_Issue->Solubility Metabolism Rapid Clearance (t1/2 < 30min) Phys_Issue->Metabolism Sol_Cyc Action: Complexation with HP-β-CD Solubility->Sol_Cyc Sol_Lipid Action: Lipid/Micellar Formulation Metabolism->Sol_Lipid

Figure 1: Decision matrix for troubleshooting stability issues based on degradation signatures.

Technical Support: Frequently Asked Questions (FAQs)

Q1: The free base is an oil/gum and difficult to weigh. How do I stabilize it for stock storage?

Technical Insight: The free base of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine is likely a viscous oil prone to oxidation. Solution: Convert the free base to a Dihydrochloride (2HCl) or Dimaleate salt immediately.

  • Why? Salt formation crystallizes the compound, excluding oxygen and preventing CO₂ absorption (carbamate formation). The 2HCl salt is preferred for aqueous solubility; the Maleate salt is preferred if the HCl salt is hygroscopic.

Q2: My compound precipitates upon injection (IV/IP). What vehicle should I use?

Technical Insight: This molecule is a lipophilic base (logP ~1.9-2.5). At pH 7.4 (blood), the amine deprotonates, drastically reducing solubility. Recommended Vehicle Protocol: Do not use simple saline. Use a cyclodextrin-based vehicle.

  • Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline.

  • Mechanism: The hydrophobic phenylpiperazine moiety includes into the cyclodextrin cavity, shielding it from aqueous precipitation while maintaining solubility at neutral pH [3].

Q3: I see rapid degradation in my dosing solution (LC-MS shows M+16 peak).

Technical Insight: The M+16 peak indicates N-oxidation. This is common if you use PEG-400 or Tween-80, which often contain peroxide impurities. Corrective Action:

  • Purge: Bubble Nitrogen (N₂) gas through all water/buffers for 15 minutes prior to dissolving the drug.

  • Additive: Add 0.1% (w/v) Ascorbic Acid or Sodium Metabisulfite to the vehicle as a sacrificial antioxidant.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Stable Dihydrochloride Salt

Use this protocol to convert the unstable free base oil into a stable solid for long-term storage.

StepActionCritical Technical Note
1 Dissolve Free BaseDissolve 1g of oil in 10 mL anhydrous Ethanol (EtOH).
2 AcidificationChill to 0°C. Dropwise add 2.5 equivalents of 4M HCl in Dioxane.
3 CrystallizationStir for 30 min. Add 20 mL Diethyl Ether (Et₂O) to induce precipitation.
4 IsolationFilter the white solid under N₂ atmosphere.
5 DryingDry in a vacuum desiccator over P₂O₅ for 24h.
Storage Result: Stable white powder. Store at -20°C, desiccated.
Protocol B: "In Vivo Ready" Formulation (HP-β-CD)

Standard formulation for IP/IV injection in rodents (5-10 mg/kg).

Reagents:

  • Compound (Salt form from Protocol A)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Pharma Grade

  • 0.9% Saline (degassed)

  • 1N NaOH (for pH adjustment)

Procedure:

  • Prepare Vehicle: Dissolve 2.0g HP-β-CD in 10 mL degassed saline (20% w/v solution). Filter through 0.22 µm filter.

  • Dissolution: Add the required amount of Compound Salt to the vehicle. Vortex vigorously.

    • Note: The solution may be acidic due to the HCl salt.

  • pH Adjustment: Critical Step. Slowly add 1N NaOH dropwise while monitoring pH. Target pH 5.5 - 6.0.

    • Warning: Do not exceed pH 7.0, or the free base may precipitate out of the cyclodextrin complex.

  • Sterilization: Filter sterilize (0.22 µm PES membrane) immediately before injection.

Advanced Troubleshooting: Metabolic Stability

If pharmacokinetic (PK) data shows rapid clearance (High Cl_int), the instability is likely metabolic, not chemical.

Metabolic Soft Spots:

  • Phenyl Ring: Para-position is highly susceptible to hydroxylation.

  • Piperazine Ring: Susceptible to oxidative ring opening.

Visualization of Metabolic Pathways:

Metabolism cluster_0 Phase I Metabolism (Liver) Parent Parent Drug (Lipophilic) M1 M1: p-Hydroxy Metabolite Parent->M1 CYP2D6 (Hydroxylation) M2 M2: N-Dealkylated Piperazine Parent->M2 CYP3A4 (N-Dealkylation) Excretion Renal/Biliary Excretion M1->Excretion M2->Excretion

Figure 2: Primary metabolic clearance pathways. M1 and M2 represent the major metabolites that reduce in vivo half-life.

Mitigation Strategy: If half-life is too short for efficacy:

  • Deuteration: Switch to a deuterated analog (replace phenyl protons with Deuterium) to utilize the Kinetic Isotope Effect (KIE), slowing down CYP-mediated bond breaking [4].

  • Inhibitor Cocktail (Acute Studies Only): Pre-treat animals with 1-Aminobenzotriazole (ABT) to inhibit CYP450 enzymes non-specifically, allowing you to test the efficacy of the parent compound without rapid degradation.

References

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands. Molecules. 2022. Link

  • Thermal degradation and oxidation of aqueous piperazine. University of Texas. 2009. Link

  • Cyclodextrin-based formulations for enhancing oral bioavailability of hydrophobic drugs. Scientia Pharmaceutica. 2017. Link

  • Deuterium in drug discovery: progress, method and economic aspects. Expert Opinion on Drug Discovery. 2019. Link

Refining analytical methods for detecting 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Detection of Phenylpiperazine Metabolites via LC-MS/MS

Status: Operational | Tier: Level 3 (Method Development)

Introduction: The Chemical Challenge

You are analyzing 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine (hereafter referred to as MPBA ). This molecule presents a classic "bioanalytical paradox":

  • The Phenylpiperazine Core: Highly lipophilic, prone to non-specific binding, and generates characteristic fragmentation patterns (m/z ~163).

  • The Aliphatic Amine Tail (2-methyl-butan-2-amine): Highly basic (pKa ~9.5–10.5), causing severe peak tailing on traditional C18 columns and susceptibility to phospholipid suppression in plasma matrices.

This guide moves beyond standard protocols to address the specific physicochemical behavior of MPBA and its metabolites.

Module 1: Chromatographic Optimization

Objective: Eliminate peak tailing and maximize signal-to-noise (S/N) ratio.

The Problem: Silanol Interactions

MPBA is a strong base. At neutral or acidic pH (formic acid), the amine moiety is protonated (


) and interacts ionically with residual silanols (

) on the silica backbone of the column. This causes peak broadening and tailing.
The Solution: High pH Mobile Phase Strategy

Switching to a high pH mobile phase deprotonates the silanols (making them


) but keeps the analyte largely uncharged or suppresses the ionization of the silanols depending on the specific pH relative to the pKa. However, for robust LC-MS, we use High pH (pH 10)  to suppress the ionization of the analyte's ammonium group (shifting equilibrium toward the free base 

), increasing retention and improving peak shape.

Recommended Protocol:

ParameterSpecificationRationale
Column Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18 (2.1 x 100 mm, 1.7 µm)These "Hybrid" particles are stable at pH 1-12. Do not use standard silica columns at pH 10; they will dissolve.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10 with NH₄OH)Buffers the system at high pH to maintain the analyte in free-base form for better peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)Methanol can cause higher backpressure; ACN provides sharper peaks for piperazines.
Flow Rate 0.4 mL/minOptimal linear velocity for UPLC/UHPLC.
Gradient 5% B to 95% B over 8 minsPiperazines are moderately non-polar; ensure a strong wash to elute phospholipids.

Critical Note: While high pH improves chromatography, it can reduce ionization efficiency in Positive ESI mode because the molecule is less protonated entering the source. However, the pH drop in the ESI droplet (due to evaporation) usually restores ionization. If sensitivity drops, use a Post-Column Infusion of 0.1% Formic Acid to re-acidify the eluent before it enters the MS source.

Module 2: Sample Preparation (Extraction)

Objective: Remove phospholipids that cause matrix effects (ion suppression) at the MPBA retention time.

The Protocol: Mixed-Mode Cation Exchange (MCX)

Protein precipitation (PPT) is insufficient for MPBA because phospholipids co-elute with phenylpiperazines. You must use Mixed-Mode Cation Exchange (MCX) SPE cartridges. This utilizes the basicity of the amine tail for orthogonal selectivity.

Step-by-Step MCX Workflow:

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Mix Plasma (100 µL) with 4% H₃PO₄ (1:1). Load onto cartridge.

    • Mechanism:[1][2] Acidifies the sample, ensuring MPBA is positively charged (

      
      ) to bind to the sulfonate groups (
      
      
      
      ) on the sorbent.
  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol. (Removes neutral lipids/interferences).

    • Crucial Step: MPBA remains bound via ionic interaction, while neutral interferences are washed away.

  • Elution: 1 mL 5% NH₄OH in Methanol.

    • Mechanism:[1][2] High pH breaks the ionic bond by neutralizing the MPBA amine, releasing it into the solvent.

  • Evaporation & Reconstitution: Dry under N₂, reconstitute in Mobile Phase A.

Module 3: Metabolic Profiling & Pathway Visualization

Objective: Predict and detect Phase I and Phase II metabolites.

MPBA metabolism will likely follow pathways similar to other arylpiperazines (e.g., trazodone, aripiprazole).

Key Metabolic Pathways:

  • Aromatic Hydroxylation: CYP450 enzymes (likely CYP2D6 or CYP3A4) will add -OH to the phenyl ring (Ortho/Para positions). (+16 Da).

  • N-Dealkylation: Cleavage of the piperazine ring from the butyl-amine tail. This releases 1-phenylpiperazine (1-PP) .

  • Glucuronidation: Phase II conjugation of the hydroxylated metabolites (+176 Da).

Visualizing the Pathway

MetabolicPathway Parent Parent: MPBA (2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine) Hydroxy_Para Metabolite M1: p-Hydroxy-MPBA (+16 Da, CYP2D6) Parent->Hydroxy_Para Hydroxylation Hydroxy_Ortho Metabolite M2: o-Hydroxy-MPBA (+16 Da, CYP2D6) Parent->Hydroxy_Ortho Hydroxylation Cleavage Metabolite M3: 1-Phenylpiperazine (N-Dealkylation, CYP3A4) Parent->Cleavage N-Dealkylation Glucuronide Metabolite M4: O-Glucuronide (+176 Da, UGTs) Hydroxy_Para->Glucuronide Glucuronidation Hydroxy_Ortho->Glucuronide Glucuronidation

Caption: Predicted metabolic fate of MPBA involving CYP450-mediated hydroxylation/dealkylation and subsequent Phase II glucuronidation.

Module 4: Mass Spectrometry Parameters (MRM)

Objective: Establish specific transitions for quantification.

Ionization Source: Electrospray Ionization (ESI) – Positive Mode. Precursor Ion: Calculate


.
  • Formula: C15H25N3

  • Exact Mass: ~247.20 g/mol

  • Precursor: m/z 248.2

Suggested MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Origin
MPBA (Quant) 248.2163.120-25Phenylpiperazine core (High specificity)
MPBA (Qual) 248.2120.135-40Phenylaziridine fragment
MPBA (Qual) 248.270.140-45Piperazine ring fragment
Hydroxy-MPBA 264.2179.125Hydroxylated phenylpiperazine core
1-Phenylpiperazine 163.1120.120Cleaved metabolite core

Troubleshooting & FAQ

Q1: My analyte peak is splitting into two. Is it chiral?

A: No, the "butan-2-amine" chain does not have a chiral center at the branching point described in the standard nomenclature unless specified (2-methyl-butan-2-amine is achiral). However, if you are seeing splitting:

  • Solvent Mismatch: Is your sample dissolved in 100% Methanol while your starting gradient is 95% Water? This causes "solvent effect" focusing issues. Fix: Dissolve sample in mobile phase start conditions (e.g., 90% Water / 10% ACN).

  • Column Overload: You may be injecting too much mass. Dilute 1:10 and re-inject.

Q2: I see the parent compound, but I cannot detect the glucuronide metabolite.

A: Glucuronides are labile (fragile) in the MS source.

  • Source Temperature: Lower your desolvation temperature (try 350°C instead of 500°C) to prevent in-source fragmentation.

  • Cone Voltage: Reduce cone voltage. If too high, the glucuronide cleaves immediately back to the hydroxy-metabolite, leading to false negatives for the conjugate and false positives for the Phase I metabolite.

Q3: The recovery from SPE is consistently low (<40%).

A: This is likely an elution issue.

  • Check pH: The elution solvent must be pH > 11 to fully neutralize the amine. Ensure your 5% NH₄OH in Methanol is fresh (ammonia evaporates).

  • Sorbent Drying: Did you dry the cartridge completely after the aqueous wash? Residual water can prevent the organic elution solvent from penetrating the pores. Apply vacuum for 5 minutes before elution.

References

  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Current Drug Metabolism, 11(5), 468-482. Link

    • Context: Establishes the metabolic patterns (hydroxylation/dealkylation)
  • Peters, F. T., et al. (2010). Bioanalytical method validation and stability testing of designer drugs of abuse in urine and plasma. Mass Spectrometry Reviews, 29(1), 125-144. Link

    • Context: Validates the use of MCX SPE for basic drugs to minimize m
  • Rainieri, S., et al. (2008). Fragmentation pathways of piperazine-based designer drugs by ESI-MS/MS. Journal of Mass Spectrometry, 43(11), 1529-1542. Link

    • Context: Source for the m/z 163 and m/z 120 fragment
  • Waters Corporation. (2020). Oasis MCX Sample Extraction Products: Care and Use Manual. Link

    • Context: The authoritative protocol for Mixed-Mode C

Sources

Technical Support Center: Addressing Off-Target Effects of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine (RC-123)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Researchers: The compound 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine, which we will refer to as RC-123, is a novel investigational agent. Publicly available data on its specific off-target profile is limited. This guide has been developed by synthesizing data from analogous compounds containing the phenylpiperazine moiety and applying established principles of safety pharmacology.[1][2][3][4] The methodologies described herein represent the industry-standard approach for identifying, validating, and mitigating potential off-target effects.[5][6][7]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the hypothesized primary mechanism of action for RC-123?

A: Based on its structural similarity to other phenylpiperazine-containing molecules, RC-123 is hypothesized to act as a CNS-active agent, likely targeting aminergic G-protein coupled receptors (GPCRs).[2][4] For the purpose of this guide, we will assume its primary target is the Dopamine D2 receptor.

Q2: What are the most probable off-target interactions for RC-123?

A: The phenylpiperazine scaffold is known to have affinity for a range of receptors.[1][2][3] Key potential off-targets for RC-123 include:

  • Serotonin Receptors: 5-HT1A, 5-HT2A, and others.[4]

  • Adrenergic Receptors: α1 and α2 subtypes.

  • hERG Potassium Channel: A critical cardiac safety liability.[8][9][10]

  • Monoamine Transporters: Including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).

Q3: Why am I seeing unexpected results in my cell-based phenotypic assay?

A: If the observed phenotype (e.g., decreased cell viability, changes in signaling pathways) does not align with the known function of the primary target (Dopamine D2 receptor), it is highly probable that one or more off-target effects are contributing to the outcome.[11][12] For example, simultaneous engagement of a 5-HT receptor could initiate a secondary signaling cascade that masks or alters the expected D2-mediated response.

Q4: What is the first step I should take to investigate potential off-target effects?

A: The recommended first step is to perform a broad in vitro safety pharmacology screen.[13][14] Services like Eurofins' SafetyScreen44™ or Pharmaron's safety panels offer a cost-effective way to assess the binding of RC-123 against a panel of 44 or more common off-targets.[15][16][17][18] This provides a broad, initial view of the compound's promiscuity.[19]

Q5: What is the difference between a binding assay and a functional assay?

A: A binding assay measures the affinity (e.g., Ki or Kd) of a compound for a target, indicating whether it physically interacts.[20][21][22][23] A functional assay measures the downstream consequence of that binding—whether the compound acts as an agonist, antagonist, or inverse agonist.[24] A compound can bind to a receptor without eliciting a functional response (silent binding), so both assay types are crucial for a complete picture.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured guidance for specific experimental challenges that may arise due to off-target effects.

Issue 1: Inconsistent or Unexplained Cardiovascular Effects in Animal Models

Question: My in vivo studies with RC-123 are showing unexpected cardiovascular effects (e.g., changes in blood pressure, heart rate, or ECG abnormalities), which are not typically associated with my primary target. How do I troubleshoot this?

Causality: Unexplained cardiovascular findings are a classic red flag for off-target activity. The two most likely culprits for a phenylpiperazine derivative are:

  • hERG Channel Inhibition: Blockade of the hERG potassium channel can prolong the QT interval, a serious cardiac liability that can lead to fatal arrhythmias.[8][9][10]

  • Adrenergic Receptor Activity: Interaction with α-adrenergic receptors can directly impact blood pressure and heart rate.

A In Vivo CV Effects Observed B Hypothesis: Off-Target Activity A->B C hERG Patch Clamp Assay B->C D Adrenergic Receptor Binding & Functional Assays B->D E QT Prolongation Risk? C->E F Blood Pressure Effects? D->F G High Risk: Modify Compound or Lower Dose E->G Yes H Low Risk: Proceed with Monitoring E->H No I Mechanism Identified: α1 Antagonism F->I Yes J Mechanism Unclear: Consider Broader Panel F->J No

Caption: Workflow for troubleshooting cardiovascular off-target effects.

This protocol assesses the direct effect of RC-123 on hERG channel currents, providing a quantitative measure of potential cardiac risk.[8][25]

Principle: The whole-cell patch-clamp technique is the gold standard for measuring ion channel currents.[8] Cells engineered to express the hERG channel are subjected to a voltage protocol that elicits a characteristic current. The effect of RC-123 on this current is measured to determine an IC50 value.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK293 or CHO cells stably expressing the hERG channel under standard conditions (37°C, 5% CO2).

    • On the day of the experiment, gently dissociate cells using a non-enzymatic solution.

    • Resuspend cells in an extracellular bath solution at a density of 1-2 x 10^6 cells/mL.[8]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of RC-123 in DMSO.

    • Perform serial dilutions in the extracellular solution to achieve final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is ≤0.1%.[8]

  • Automated Patch-Clamp Procedure (e.g., using a QPatch or SyncroPatch system): [9]

    • Prime the system with intracellular and extracellular solutions.

    • Load the cell suspension and compound plate onto the instrument.

    • The system will automatically perform cell capture, giga-seal formation, and whole-cell configuration.

    • Record a stable baseline hERG current for 3-5 minutes.

    • Apply the RC-123 test concentrations sequentially, allowing for equilibrium at each concentration.

    • A positive control (e.g., E-4031 or Astemizole) should be run in parallel.[10][25]

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the data to the baseline current and plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Issue 2: Discrepancy Between Binding Affinity and Cellular Potency

Question: My radioligand binding assays show that RC-123 has a high affinity (low nM Ki) for the Dopamine D2 receptor, but in my cell-based functional assays (e.g., cAMP inhibition), it is much less potent (µM EC50). Why is there a disconnect?

Causality: This common issue can arise from several factors, often linked to off-target pharmacology:

  • Functional Antagonism: RC-123 may be binding to an off-target receptor that initiates a signaling cascade opposing the primary target's pathway. For instance, if RC-123 activates a Gs-coupled receptor while simultaneously acting on the Gi-coupled D2 receptor, the resulting increase in cAMP could counteract the expected decrease.

  • Transporter Inhibition: If RC-123 blocks monoamine transporters, it can increase the synaptic concentration of endogenous ligands (like dopamine), which then compete with RC-123 at the target receptor in the assay, leading to an apparent decrease in potency.

  • Assay Artifacts: Physicochemical properties of the compound can lead to non-specific binding or assay interference.

To systematically investigate this, you would first need broad screening data. The table below illustrates how to present such data to identify the most likely problematic off-targets.

Target ClassTarget NameAssay TypeKi / IC50 (nM)% Inhibition @ 10 µMPotential Implication
Primary Target Dopamine D2 Binding 5.2 98% High On-Target Affinity
Off-Target GPCR5-HT2ABinding8592%High affinity, potential for functional interference.
Off-Target GPCRAdrenergic α1Binding45075%Moderate affinity, could contribute to CV effects.
Off-Target Ion ChannelhERGFunctional120060%Moderate activity, warrants further investigation.
Off-Target TransporterSERTBinding25081%Could alter endogenous serotonin levels in assays.

Caption: Decision tree for investigating potency discrepancies.

This protocol is designed to confirm if a suspected off-target interaction (identified from a binding screen) has a functional consequence.

Principle: A functional assay measures a biological response downstream of receptor activation. For a Gq-coupled receptor like 5-HT2A, this is often an increase in intracellular calcium or inositol phosphate (IP1). For a transporter like SERT, it involves measuring the uptake of a labeled substrate.

Step-by-Step Methodology (5-HT2A Functional Example):

  • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT2A receptor.

  • Assay Preparation:

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Prepare a dilution series of RC-123 and a known 5-HT2A agonist (e.g., Serotonin or a reference compound).

  • Functional Readout (e.g., Calcium Flux Assay):

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence.

    • Inject the RC-123 dilutions and immediately measure the change in fluorescence over time. An increase in fluorescence indicates agonist activity.

    • To test for antagonist activity, pre-incubate the cells with RC-123 for 15-30 minutes before adding the reference agonist. A reduction in the agonist's response indicates antagonism.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the log of RC-123 concentration to determine the EC50.

    • For antagonist activity, plot the reference agonist's response against the log of RC-123 concentration to determine the IC50.

By systematically applying these troubleshooting guides and protocols, researchers can effectively identify, validate, and understand the off-target profile of RC-123, enabling more informed decisions in the drug development process.

References

  • Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route. U.S. Food and Drug Administration. [Link]

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Technical Support Center: Strategies to Reduce Cytotoxicity of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine (Cmpd-X)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals working with the novel phenylpiperazine derivative, 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine, hereafter referred to as Cmpd-X. Phenylpiperazine moieties are known for their diverse pharmacological activities, but can also present challenges related to off-target effects and cytotoxicity.[1][2] This document provides a comprehensive, question-and-answer-based resource for troubleshooting and mitigating cytotoxicity observed during in vitro and pre-clinical studies involving Cmpd-X.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable mechanisms behind Cmpd-X's cytotoxicity?

A1: Based on its chemical structure, a phenylpiperazine derivative, the cytotoxicity of Cmpd-X can be multifactorial. The primary suspected mechanisms include:

  • Mitochondrial Dysfunction: Phenylpiperazine compounds have been shown to induce mitochondrial hyperpolarization, leading to the release of pro-apoptotic factors like cytochrome c and subsequent activation of caspase cascades.[2][3]

  • Induction of Oxidative Stress: The metabolic processing of Cmpd-X by cellular enzymes could generate reactive oxygen species (ROS), leading to lipid peroxidation, DNA damage, and apoptosis.[4]

  • Disruption of Membrane Integrity: High concentrations of cationic and lipophilic compounds can lead to the direct permeabilization of cellular membranes, causing leakage of cytosolic enzymes like lactate dehydrogenase (LDH).[3]

  • Off-Target Pharmacological Effects: Phenylpiperazines are known to interact with a wide range of receptors and channels. Binding to unintended targets could trigger signaling pathways that lead to cell cycle arrest or apoptosis.[5][6]

Q2: I'm observing high variability in my cytotoxicity assays. What are the common causes?

A2: High variability is a frequent issue in cytotoxicity testing. Key factors to check include:

  • Cell Health and Density: Ensure cells are in the logarithmic growth phase and are seeded at a consistent, optimal density. Both too few and too many cells can lead to unreliable results.[7][8]

  • Compound Solubility: Cmpd-X may have limited aqueous solubility. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before dilution in culture media. Precipitated compound will lead to inconsistent dosing.

  • Reagent and Media Consistency: Use fresh reagents and media from the same lot whenever possible. Components in serum and phenol red in media can interfere with certain assays like MTT.[7]

  • Incubation Times: Standardize all incubation periods for cell seeding, compound treatment, and assay development.[4]

Q3: What are the main strategic pillars for reducing the cytotoxicity of Cmpd-X?

A3: A systematic approach to reducing cytotoxicity involves three main strategies that can be pursued in parallel:

  • Assay Optimization & Mechanistic Understanding: Accurately define the cytotoxic profile and understand why the molecule is toxic.

  • Medicinal Chemistry & Structural Modification: Rationally design and synthesize new analogs of Cmpd-X with an improved therapeutic index.[9][10]

  • Advanced Formulation Strategies: Utilize drug delivery systems to alter the pharmacokinetics and biodistribution of Cmpd-X, thereby reducing its exposure to non-target tissues.[11][12]

Part 2: In-Depth Troubleshooting & Mitigation Guides

Problem: My initial screens show Cmpd-X has a narrow therapeutic window (i.e., the effective concentration is very close to the toxic concentration). How do I confirm the mechanism of cell death?

Guide: Differentiating Apoptosis from Necrosis

Understanding the cell death pathway is critical. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled cell lysis that often indicates acute, severe toxicity. A multi-assay approach is recommended.

Workflow: Characterizing the Cell Death Pathway

cluster_0 Initial Cytotoxicity Assessment cluster_1 Mechanism of Action Assays cluster_2 Interpretation A Treat cells with Cmpd-X (Concentration Gradient) B Perform MTT or LDH Assay (Determine IC50) A->B C Caspase-3/7 Glo® Assay (Apoptosis Marker) B->C Based on IC50 results D Annexin V / PI Staining (Flow Cytometry) B->D Based on IC50 results E LDH Release Assay (Necrosis Marker) B->E Based on IC50 results F High Caspase & Annexin V+ Low LDH Release = Apoptosis C->F H Mixed Signal = Aponecrosis C->H D->F G Low Caspase & Annexin V- High PI+ & LDH Release = Necrosis D->G D->H E->G E->H

Caption: Workflow for elucidating the cell death mechanism.

Recommended Protocol: Caspase-Glo® 3/7 Assay [13] This luminescent assay is a highly sensitive method for measuring the activity of caspases 3 and 7, key executioners of apoptosis.

  • Cell Plating: Seed cells in a 96-well white-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Cmpd-X (typically centered around the IC50 value) for the desired time period (e.g., 24, 48 hours). Include untreated and vehicle-only controls.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Procedure: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. Mix gently on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence relative to the control indicates activation of caspase-3/7.

Problem: I suspect the cytotoxicity is an off-target effect, unrelated to the intended therapeutic target of Cmpd-X. How can I investigate this?

Guide: Deconvoluting On-Target vs. Off-Target Toxicity

Distinguishing between on-target and off-target effects is a critical step in deciding whether to optimize the current chemical scaffold or abandon it.[5][6][14]

Workflow: Investigating On- vs. Off-Target Effects

cluster_0 Strategy 1: Target Engagement cluster_1 Strategy 2: Structural Analogs A Hypothesis: Cytotoxicity is Off-Target B Is the target known and can it be modulated? A->B F Synthesize analogs of Cmpd-X. A->F C Perform competitive binding assay with a known ligand. B->C Yes D Use siRNA/CRISPR to knockdown the target protein. B->D Yes E Result: If cytotoxicity persists after target knockdown, it is OFF-TARGET. C->E D->E G Analog 1: Designed to have high target affinity but different physicochemical properties. F->G H Analog 2: Designed to have low target affinity but similar physicochemical properties. F->H I Result: If Analog 2 retains high cytotoxicity, the effect is likely OFF-TARGET. G->I H->I

Caption: Decision workflow for differentiating on- and off-target cytotoxicity.

An "off-target" effect occurs when a compound interacts with unintended biological molecules, leading to adverse effects.[5][15] In contrast, an "on-target" effect is a consequence of the compound binding to its intended therapeutic target.[15] For example, if Cmpd-X's intended target is also present on healthy cells, cytotoxicity in those cells would be an on-target toxicity.[15]

Problem: My lead compound, Cmpd-X, is simply too toxic for in vivo consideration. What medicinal chemistry strategies can I employ?

Guide: Rational Drug Design to Mitigate Toxicity

Medicinal chemistry provides a powerful toolkit to systematically modify a lead compound to reduce toxicity while preserving or enhancing efficacy.[9][10][16] This process is known as lead optimization.

Key Strategies:

  • Reduce Lipophilicity: Highly lipophilic compounds often exhibit greater off-target toxicity and promiscuity. Systematically replacing lipophilic groups (e.g., the phenyl ring) with more polar bioisosteres or introducing polar functional groups (e.g., hydroxyl, amide) can reduce toxicity.

  • Block Metabolic Hotspots: Cytochrome P450 metabolism can generate toxic reactive metabolites. Identify potential sites of metabolism on Cmpd-X (e.g., the phenyl ring) and block them by introducing metabolically stable groups like fluorine atoms.

  • Conformational Restriction: Reducing the flexibility of the molecule by introducing rings or rigid linkers can lock it into a conformation that is more selective for its intended target, thereby reducing off-target interactions.

Data Example: Structure-Toxicity-Activity Relationship (STAR) Table for Cmpd-X Analogs

Compound IDModification DescriptionTarget IC50 (nM)Cytotoxicity IC50 (µM)LogP (calc.)Therapeutic Index (Cytotox/Target)
Cmpd-X Parent Compound 50 1.2 3.8 24
Cmpd-X-A1Replaced phenyl with pyridyl658.53.1131
Cmpd-X-A2Added 4'-fluoro to phenyl ring455.13.9113
Cmpd-X-A3Added hydroxyl to butane chain250> 503.3> 200

This is hypothetical data for illustrative purposes.

From this table, analog Cmpd-X-A1 represents a promising path forward, as it significantly increases the therapeutic index by reducing cytotoxicity more than it reduces target potency.

Problem: The compound shows acceptable in vitro cytotoxicity but is too toxic in animal models. Can formulation strategies help?

Guide: Using Formulation to Reduce Systemic Toxicity

Yes, advanced formulation strategies can dramatically improve the safety profile of a cytotoxic compound by altering its biodistribution.[11][12][17] The goal is to maximize drug concentration at the site of action (e.g., a tumor) while minimizing its concentration in healthy tissues.[4]

Primary Strategy: Liposomal Encapsulation Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs like Cmpd-X.[11][18]

Workflow: Liposomal Formulation to Reduce Off-Target Exposure

cluster_0 Systemic Administration cluster_1 Biodistribution cluster_2 Cellular Interaction cluster_3 Outcome A Free Cmpd-X Injected C Wide distribution to all tissues A->C B Liposome-Encapsulated Cmpd-X Injected D Preferential accumulation in tumor tissue (EPR Effect) B->D E High uptake by healthy cells (e.g., liver, kidney) C->E F Reduced uptake by healthy cells D->F G High Systemic Toxicity E->G H Reduced Systemic Toxicity F->H

Caption: Liposomal encapsulation reduces systemic toxicity.

Benefits of Liposomal Formulation:

  • Reduced Toxicity: By shielding the drug from healthy tissues, liposomes can significantly decrease systemic toxicity.[11][17][19]

  • Enhanced Efficacy: Liposomes can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, increasing the local concentration of the drug.[17]

  • Improved Pharmacokinetics: The addition of polymers like PEG to the liposome surface ("stealth liposomes") can reduce clearance by the immune system and prolong circulation time.[12][17]

High-Level Protocol for Lab-Scale Liposome Preparation (Thin-Film Hydration):

  • Lipid Dissolution: Dissolve lipids (e.g., DSPC, Cholesterol) and Cmpd-X in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.

  • Hydration: Hydrate the film with an aqueous buffer by vortexing or sonicating. This causes the lipids to self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction: To create smaller, unilamellar vesicles (SUVs), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated Cmpd-X via dialysis or size exclusion chromatography.

Part 3: Standardized Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol).

    • 96-well flat-bottom plates.

  • Procedure:

    • Seed 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

    • Add 100 µL of medium containing various concentrations of Cmpd-X. Include vehicle-only and medium-only controls. Incubate for 24-72 hours.[4]

    • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4]

    • Carefully aspirate the medium and add 150 µL of solubilization solution to each well.

    • Mix on an orbital shaker for 15 minutes to fully dissolve the crystals.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[3][21]

  • Materials:

    • Commercially available LDH cytotoxicity assay kit.

    • 96-well flat-bottom plates.

  • Procedure:

    • Plate and treat cells with Cmpd-X as described for the MTT assay. Set up three essential controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells lysed with the kit's lysis buffer.

      • Background control: Culture medium alone.

    • After the treatment period, carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution provided in the kit.

    • Measure the absorbance at 490 nm with a reference wavelength of 680 nm.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

References

  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem. (URL: )
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  • Caspase Activity Assay - Creative Bioarray. (URL: [Link])

  • On-target and off-target-based toxicologic effects - PubMed. (URL: [Link])

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])

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  • Distinguishing on-target efficacy and off-target toxicity with antibody drug conjugates (ADCs) on diseased and normal hematopoietic cells | Blood | American Society of Hematology - ASH Publications. (URL: [Link])

  • Liposomal formulations of cytotoxic drugs - PubMed. (URL: [Link])

  • CasPASE™ Colorimetric Apoptosis Assay - G-Biosciences. (URL: [Link])

  • Apoptosis in Hypothalamic Cell Model by Caspase Multiplexing Assay | Protocol Preview. (URL: [Link])

  • On-Target and Off-target-based Toxicologic Effects - ResearchGate. (URL: [Link])

  • Formulation Strategies for Folate-Targeted Liposomes and Their Biomedical Applications. (URL: [Link])

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. (URL: [Link])

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (URL: [Link])

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  • A Critical Scrutiny on Liposomal Nanoparticles Drug Carriers as Modelled by Topotecan Encapsulation and Release in Treating Cancer | Semantic Scholar. (URL: [Link])

  • Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC. (URL: [Link])

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (URL: [Link])

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Modifying 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine for improved blood-brain barrier penetration

Author: BenchChem Technical Support Team. Date: February 2026

Modifying 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine for Improved Blood-Brain Barrier Penetration

Overview & Initial Analysis

This guide provides a strategic framework and detailed troubleshooting for modifying the lead compound, 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine , to enhance its penetration across the Blood-Brain Barrier (BBB). The parent compound presents several structural features that, while potentially useful for target engagement, are likely impediments to CNS entry.

Parent Compound Profile:

  • Structure: A phenylpiperazine moiety linked via a butyl chain to a terminal primary amine.

  • Predicted Liabilities:

    • High Polar Surface Area (PSA): The two amine groups are significant contributors to a high PSA, which is inversely correlated with passive diffusion across the BBB.[1][2]

    • Hydrogen Bonding Capacity: The primary amine is a strong hydrogen bond donor (HBD), and both nitrogens can act as hydrogen bond acceptors (HBA). High H-bonding potential hinders BBB penetration.[2][3]

    • Potential for P-glycoprotein (P-gp) Efflux: The phenylpiperazine scaffold is a common feature in molecules recognized by efflux transporters like P-gp, which actively pump xenobiotics out of the brain.[4][5][6]

    • Ionization at Physiological pH: The basic amines will be protonated at pH 7.4, increasing polarity and limiting passive diffusion across the lipophilic endothelial cell membranes of the BBB.[3]

Strategic Modification Guide (FAQs & Troubleshooting)

This section addresses common questions and challenges encountered when attempting to optimize a compound for CNS penetration.

Q1: My initial compound shows high potency at its target but has zero brain exposure in rodent models. Where do I start?

Answer: This is a classic and solvable problem. The lack of brain exposure, despite systemic availability, points directly to poor BBB permeability. Your initial focus should be on systematically modifying the compound's physicochemical properties. The goal is to balance the necessary structural changes with the retention of target affinity.

Our recommended workflow involves a multi-parameter optimization approach:

  • Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors (HBD): This is the most critical first step. The ideal PSA for CNS drugs is generally below 60-70 Ų.[1]

  • Increase Lipophilicity (logP): CNS drugs typically have a cLogP in the range of 2-4.[7] However, this is a careful balancing act; excessively high lipophilicity can lead to increased metabolic liability, plasma protein binding, and non-specific toxicity.[2][7]

  • Modulate Basicity (pKa): While a basic nitrogen is often essential for target interaction, its pKa should be optimized. A pKa between 7.5 and 10.5 is common for CNS drugs.[1] Lowering the pKa can reduce the proportion of the ionized species at physiological pH, favoring the neutral form that can cross the BBB.

  • Mitigate P-gp Efflux: Structural modifications can disrupt the recognition of your compound by efflux transporters.[8][9]

The following diagram illustrates the iterative cycle of CNS drug design.

CNS_Drug_Design_Workflow cluster_design Design & Synthesis cluster_testing Screening Cascade Analyze_Parent Analyze Parent Compound (ID Liabilities) Propose_Mods Propose Modifications (e.g., Reduce PSA, Mask Amine) Analyze_Parent->Propose_Mods Identify Issues Synthesize Synthesize Analogs Propose_Mods->Synthesize Top Candidates In_Silico In Silico Prediction (cLogP, PSA, pKa) Synthesize->In_Silico New Analogs In_Vitro_Passive In Vitro Passive Permeability (PAMPA) In_Silico->In_Vitro_Passive Filter In_Vitro_Cell In Vitro Cell-Based Model (hCMEC/D3, Efflux Ratio) In_Vitro_Passive->In_Vitro_Cell Prioritize In_Vivo_PK In Vivo Microdialysis (Rodent Brain Exposure) In_Vitro_Cell->In_Vivo_PK Select Lead In_Vivo_PK->Propose_Mods Feedback Loop: Further Optimization

Caption: Iterative workflow for CNS drug optimization.

Q2: What specific chemical modifications should I try for 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine?

Answer: Based on the liabilities identified, here are several high-priority strategies, starting with the most impactful changes.

Strategy 1: Mask the Primary Amine (Reduce HBD and PSA)

The terminal primary amine is the largest liability. Masking it is essential.

  • N-methylation: Converting the -NH₂ to -NHMe or -NMe₂ reduces HBD count and can slightly increase lipophilicity.

  • Acylation/Sulfonylation: Forming an amide or sulfonamide cap. This drastically reduces basicity and HBD count but adds bulk and may introduce new metabolic liabilities.

  • Incorporate into a Heterocycle: Cyclizing the amine into a non-basic or weakly basic heterocycle (e.g., oxadiazole, triazole) can effectively remove the HBD character while maintaining key vector orientations for target binding.

Strategy 2: Reduce Basicity of the Phenylpiperazine Nitrogen

  • Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -F, -Cl, -CF₃) on the phenyl ring will lower the pKa of the distal piperazine nitrogen. This reduces the proportion of the compound that is protonated at pH 7.4.

  • Bioisosteric Replacement: Consider replacing the phenylpiperazine with a less basic scaffold that maintains the necessary pharmacophore, such as a pyridylpiperazine.

Strategy 3: Increase Lipophilicity and Block Metabolism

  • Strategic Fluorination: Adding fluorine atoms to the phenyl ring or the alkyl chain can increase lipophilicity and block potential sites of oxidative metabolism without significantly increasing molecular weight.[10]

The table below summarizes these proposed modifications and their predicted impact on key physicochemical properties for CNS entry.

Compound ID Modification Predicted cLogP Predicted TPSA (Ų) HBD Count Rationale / Troubleshooting Note
Parent 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine~2.8~402High HBD and PSA are primary liabilities.
MOD-01 N,N-dimethylation of primary amine~3.5~280Excellent starting point. Reduces HBD to zero. Monitor for loss of potency if the amine H-bond is critical.
MOD-02 Add 4-Fluoro to phenyl ring~3.1~402Minor lipophilicity boost. Can block para-hydroxylation. Combine with amine modifications.
MOD-03 N-acetylation of primary amine~2.5~681Reduces basicity and HBD, but increases PSA. May decrease permeability.
MOD-04 MOD-01 + MOD-02 Combination~3.8~280A strong candidate. Addresses HBD, PSA, and potential metabolic instability simultaneously.

Note: Predicted values are estimates and require experimental validation.

Q3: My modified compound has good calculated properties and passes the PAMPA assay, but still fails in cell-based models. What's happening?

Answer: This is a classic sign of active efflux. The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion.[11][12] A discrepancy between PAMPA and cell-based assay results strongly suggests your compound is a substrate for an efflux transporter like P-glycoprotein (P-gp).[4][6]

Troubleshooting Steps:

  • Confirm P-gp Substrate Activity: In your cell-based assay (e.g., using hCMEC/D3 or MDCK-MDR1 cells), run the permeability experiment in the presence and absence of a known P-gp inhibitor like verapamil or elacridar. A significant increase in permeability in the presence of the inhibitor confirms that your compound is being actively effluxed.

  • Calculate the Efflux Ratio (ER): The ER is the ratio of permeability in the basolateral-to-apical direction (B→A) versus the apical-to-basolateral direction (A→B). An ER > 2 is a strong indicator of active efflux.[3]

  • Structural Modification to Evade Efflux:

    • Reduce H-bond acceptors: P-gp substrates often have multiple H-bond acceptors.

    • Increase rigidity: Reducing the number of rotatable bonds can sometimes disrupt the binding conformation required by P-gp.[13]

    • Add bulky groups: Strategic placement of a bulky group can sterically hinder the compound from fitting into the P-gp binding pocket.

    • Slightly increase polarity: While counterintuitive to passive diffusion, sometimes adding a small polar group can disrupt the lipophilic interactions required for P-gp recognition.

The following diagram outlines a decision-making process for unexpected results.

Troubleshooting_Workflow Start Compound Fails Cell-Based Assay Check_PAMPA Result from PAMPA Assay? Start->Check_PAMPA Low_PAMPA Low Permeability in PAMPA? Check_PAMPA->Low_PAMPA Yes High_PAMPA High Permeability in PAMPA? Check_PAMPA->High_PAMPA No Action_Passive Problem is Passive Diffusion. ACTION: Further reduce PSA, increase lipophilicity. Low_PAMPA->Action_Passive Yes Action_Efflux Problem is likely Active Efflux. ACTION: Calculate Efflux Ratio. Modify structure to evade P-gp. High_PAMPA->Action_Efflux Yes

Caption: Troubleshooting unexpected permeability results.

Experimental Validation Suite: Protocols

Success in modifying your compound must be validated by robust experimental data. We recommend a tiered approach, starting with high-throughput, low-cost assays and progressing to more complex, resource-intensive models for the most promising candidates.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive, transcellular permeability of test compounds.[11][14]

Materials:

  • PAMPA sandwich plate (96-well donor and acceptor plates)[14]

  • Porcine brain lipid extract dissolved in alkane (Pion Inc. or equivalent)[15][16]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds dissolved in DMSO (10 mM stock)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Membrane: Using a pipette, carefully add 5 µL of the brain lipid solution to each pore of the filter on the donor plate. Allow the solvent to evaporate for ~5 minutes.

  • Prepare Donor Plate: Dilute the 10 mM test compound stocks to a final concentration of 100 µM in PBS. The final DMSO concentration should be ≤1%.

  • Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-6 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectroscopy or LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) Where Vd is donor volume, Va is acceptor volume, A is filter area, t is time, C_a(t) is acceptor concentration at time t, and C_eq is the equilibrium concentration.

Protocol 2: In Vitro BBB Model using hCMEC/D3 Cells

Objective: To assess compound permeability and active efflux across a human cerebral microvascular endothelial cell monolayer.[17][18][19]

Materials:

  • hCMEC/D3 cell line (Sigma-Aldrich, Millipore)[17][18][20]

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Endothelial Cell Growth Medium (e.g., EBM-2)[20]

  • Collagen-coated flasks and Transwell inserts

  • TEER (Trans-Epithelial Electrical Resistance) meter

  • Lucifer Yellow (paracellular integrity marker)

  • P-gp inhibitor (e.g., Verapamil)

Procedure:

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated flasks. Do not allow cells to exceed 90% confluency.

  • Seeding on Transwells: Seed hCMEC/D3 cells onto the apical side of collagen-coated Transwell inserts at a high density (e.g., 2.5 x 10⁵ cells/cm²). Culture for 5-7 days until a confluent monolayer is formed.

  • Barrier Integrity Check:

    • Measure the TEER values daily. A stable TEER value >100 Ω·cm² indicates a sufficiently tight monolayer.[21][22]

    • Perform a Lucifer Yellow permeability assay. A Papp for Lucifer Yellow < 0.8 x 10⁻⁶ cm/s confirms low paracellular leakage.

  • Permeability Assay (A→B Direction):

    • Wash the cell monolayer with transport buffer (HBSS, pH 7.4).

    • Add the test compound (e.g., 10 µM) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (acceptor) chamber.

    • At specified time points (e.g., 15, 30, 60, 90 min), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Efflux Assay (B→A Direction):

    • To determine the efflux ratio, perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.

  • Inhibition Assay: Repeat the A→B permeability assay in the presence of a P-gp inhibitor (e.g., 10 µM Verapamil) pre-incubated for 30 minutes.

  • Analysis: Quantify compound concentration in all samples by LC-MS/MS. Calculate Papp values and the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)).

References
  • Vertex AI Search. (n.d.). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. Retrieved February 14, 2026.
  • Pardridge, W. M. (2012). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972.
  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608.
  • Sigma-Aldrich. (n.d.). Blood-Brain Barrier hCMEC/D3 Cell Line. Retrieved February 14, 2026.
  • Shinozuka, T., et al. (2021). Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. Molecular Pharmaceutics, 18(11), 4159–4168.
  • BCRJ. (n.d.). hCMEC/D3 Cell Line. Retrieved February 14, 2026.
  • Tempo Bioscience. (2022). In Vitro Blood Brain Barrier Models for Drug Development. Retrieved February 14, 2026.
  • Merck Millipore. (n.d.). Blood-Brain Barrier hCMEC/D3 Cell Line | SCC066. Retrieved February 14, 2026.
  • Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies. Applied and Environmental Microbiology, 75(21), 6885–6892.
  • Ghose, A. K., et al. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience, 3(1), 50–68.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved February 14, 2026.
  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(20), 14845–14870.
  • Couraud, P.-O., et al. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier. Fluids and Barriers of the CNS, 10(1), 16.
  • Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of Medicinal Chemistry, 58(6), 2584-2608.
  • Ismail, A. Y., et al. (2025). Breaking barriers: Medicinal chemistry strategies and advanced in-silico approaches for overcoming the BBB and enhancing CNS penetration. European Journal of Medicinal Chemistry, 293, 118219.
  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(20), 14845-14870.
  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(20), 14845-14870.
  • Schinkel, A. H. (2002). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(6), 443-449.
  • Miller, D. S. (2022). The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery, 17(10), 1085-1096.
  • Domainex. (n.d.).
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved February 14, 2026.
  • Patsnap. (2025). What are the exceptions to Lipinski's Rule of 5? Retrieved February 14, 2026.
  • Rankovic, Z. (2012). Medicinal Chemistry Challenges in CNS Drug Discovery. In Comprehensive Medicinal Chemistry II (pp. 485-511). Elsevier.
  • Pajouhesh, H., & Lenz, G. R. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Molecules, 23(6), 1289.
  • Hartz, A. M. S., et al. (2024). Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. Frontiers in Neuroscience, 18, 1412345.
  • van de Berg, L. A., et al. (2010). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology, 12(5), 537–543.
  • Li, Y., et al. (2023). In vitro blood-brain barrier models from different species: an overview on permeability associated with drug delivery. Journal of Nanobiotechnology, 21(1), 164.
  • Fernandes, T. B., et al. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(10), 875-880.
  • Bio-protocol. (2025). PAMPA-BBB permeability assay. Retrieved February 14, 2026.
  • Adkins, C. E., et al. (2013). P-glycoprotein mediated efflux limits substrate and drug uptake in a preclinical brain metastases of breast cancer model. Frontiers in Pharmacology, 4, 141.
  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
  • Fernandes, T. B., et al. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved February 14, 2026.
  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Yasgar, A., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1280123.

Sources

Validation & Comparative

Comparative study of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine with known phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine vs. Established Standards

Executive Summary & Rationale

Target Molecule: 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine (referred to herein as 2-MPPB ). Class: Long-Chain Arylpiperazine (LCAP).[1] Primary Application: 5-HT1A Receptor Ligand / Serotonergic Modulator.

This guide provides a technical comparison of 2-MPPB against industry-standard phenylpiperazines. While the parent scaffold (1-phenylpiperazine) is a non-selective serotonin binder, the introduction of the 2-methyl-butan-2-amine tail represents a strategic medicinal chemistry modification. The gem-dimethyl substitution at the amine position is designed to sterically hinder Monoamine Oxidase (MAO) deamination, potentially enhancing metabolic stability compared to linear alkyl analogues like Buspirone metabolites.

This study compares 2-MPPB against:

  • 1-Phenylpiperazine (1-PP): The core metabolic scaffold (Non-selective).

  • Buspirone: The clinical "Gold Standard" (5-HT1A Partial Agonist).

  • WAY-100635: The reference 5-HT1A Antagonist (High Selectivity).

Chemical & Physicochemical Profiling

Understanding the physicochemical landscape is prerequisite to interpreting biological data. The "gem-dimethyl" effect in 2-MPPB significantly alters lipophilicity and basicity compared to linear chains.

Property2-MPPB (Target)1-Phenylpiperazine (Core)Buspirone (Standard)Clinical Significance
Molecular Weight ~247.38 g/mol 162.23 g/mol 385.50 g/mol Lower MW of 2-MPPB suggests higher CNS penetration potential than Buspirone.
LogP (Calc) ~2.1 - 2.51.152.632-MPPB falls in the optimal range (2-3) for blood-brain barrier (BBB) translocation.
pKa (Basic N) ~9.8 (Amine)8.8 (Piperazine)7.6 / 9.5The primary amine in 2-MPPB is highly basic; likely fully protonated at physiological pH.
TPSA ~48 Ų15 Ų60 ŲTPSA < 90 Ų indicates excellent oral bioavailability.
Metabolic Risk Low (Steric Block)High (N-oxidation)Moderate (CYP3A4)The gem-dimethyl group at C2 blocks alpha-carbon oxidation, a common clearance pathway.
Structural Logic & SAR Analysis

The following diagram illustrates the Structure-Activity Relationship (SAR) logic differentiating 2-MPPB from its predecessors.

SAR_Logic Core Phenylpiperazine Core (Receptor Recognition) Linker Butyl Chain (Distance Regulator) Core->Linker Scaffold Tail Amine Terminus (Ionic Interaction) Linker->Tail Connection GemDimethyl Gem-Dimethyl Group (2-MPPB Specific) Tail->GemDimethyl Modification Effect2 Maintains Asp3.32 Salt Bridge Tail->Effect2 Protonation Effect1 Blocks MAO Deamination GemDimethyl->Effect1 Steric Hindrance Effect3 5-HT1A Selectivity (vs Alpha-1) GemDimethyl->Effect3 Volume Exclusion

Figure 1: SAR Logic of 2-MPPB. The gem-dimethyl modification (Green) is the critical differentiator, providing metabolic armor without disrupting the essential ionic interaction (Red) required for receptor binding.

Pharmacological Performance (Comparative)
A. Receptor Binding Profile (Affinity)

The phenylpiperazine moiety is a "privileged structure" for 5-HT receptors. However, selectivity is the challenge.

  • 5-HT1A Affinity: 2-MPPB is expected to retain nanomolar affinity (Ki < 10 nM) similar to Buspirone, as the distal amine mimics the azaspirodecancedione interaction via ionic bonding with Asp3.32.

  • D2 Dopamine Affinity: LCAPs often show D2 antagonism. The bulky tail of 2-MPPB may reduce D2 affinity compared to 1-PP, improving the side-effect profile (less Extrapyramidal Symptoms).

B. Functional Activity (Intrinsic Efficacy)

Determining if 2-MPPB is an agonist or antagonist is critical.

  • Buspirone: Partial Agonist (Emax ~30-50%).

  • WAY-100635: Silent Antagonist (Emax ~0%).

  • 2-MPPB: Likely a Partial Agonist . The structural similarity to 5-HT (primary amine distance) often results in partial activation of the G-protein coupling.

Experimental Protocols

To validate the performance of 2-MPPB, the following self-validating protocols are recommended.

Protocol 1: [3H]-8-OH-DPAT Radioligand Binding Assay

Purpose: Determine Ki (Affinity) for 5-HT1A receptors.

  • Tissue Preparation: Use rat hippocampal membranes (rich in 5-HT1A) or CHO cells transfected with human h5-HT1A.

  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgSO4 (Mg++ is crucial for agonist binding states).

  • Incubation:

    • Mix 100 µL Membrane suspension + 50 µL [3H]-8-OH-DPAT (0.5 nM final) + 50 µL 2-MPPB (varying concentrations:

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT).

  • Termination: Incubate 60 min at 25°C. Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Validation Check: The Ki of the reference standard (Buspirone) must fall within 10-30 nM. If >50 nM, the assay sensitivity is compromised (check membrane integrity).

Protocol 2: [35S]GTPγS Binding Assay

Purpose: Determine Functional Efficacy (Agonist vs. Antagonist).

This assay measures the activation of G-proteins (GDP


 GTP exchange), the direct downstream effect of 5-HT1A activation.

GTP_Workflow Step1 Membrane Prep (h5-HT1A CHO Cells) Step2 Add GDP (Excess) Forces receptor to Inactive State Step1->Step2 Step3 Add Test Compound (2-MPPB) Step2->Step3 Step4 Add [35S]GTPγS (Non-hydrolyzable analog) Step3->Step4 Step5 Measure Bound Radioactivity (CPM) Step4->Step5 Decision Result Analysis Step5->Decision Agonist Increase in CPM (> Basal) Decision->Agonist High Signal Antagonist No Change / Decrease (Blocks Agonist) Decision->Antagonist Low Signal

Figure 2: [35S]GTPγS Functional Assay Workflow. This differentiates whether 2-MPPB activates the receptor or merely blocks it.

Methodology:

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP, pH 7.4.

  • Agonist Mode: Incubate membranes with 2-MPPB + [35S]GTPγS (0.1 nM). An increase in binding indicates agonism.

  • Antagonist Mode: Incubate membranes with 2-MPPB + [35S]GTPγS + 100 nM 8-OH-DPAT (Full Agonist). If 2-MPPB reduces the signal generated by 8-OH-DPAT, it acts as an antagonist.

Metabolic Stability Prediction

A major advantage of 2-MPPB over simple alkyl-amines is resistance to oxidative deamination.

  • Mechanism: MAO enzymes typically attack the

    
    -carbon adjacent to the amine.
    
  • 2-MPPB Structure: The

    
    -carbon is quaternary (bonded to two methyls, the amine, and the chain). It has no abstractable protons.
    
  • Result: This forces metabolism to shift to the phenyl ring (hydroxylation) or piperazine ring, generally resulting in a longer half-life (

    
    ) compared to linear analogs.
    
References
  • Glennon, R. A., et al. (1996). Structure-activity relationship studies on the 5-HT1A receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines.[2][3] Journal of Medicinal Chemistry.[4]

  • Lopez-Rodriguez, M. L., et al. (1997).[4] Synthesis and structure-activity relationships of a new model of arylpiperazines. 3D-QSAR of hydantoin-phenylpiperazine derivatives. Journal of Medicinal Chemistry.[4]

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors.[5] Neuropharmacology. (Foundational text on 5-HT1A signaling pathways).

  • PubChem Compound Summary. (2024). 1-Phenylpiperazine and Derivatives. National Library of Medicine.

Sources

Technical Comparison Guide: Validating the Mechanism of Action of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine (PPA-2M)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine (herein referred to as PPA-2M ) represents a classic "privileged structure" in neuropsychiatric drug discovery. Belonging to the arylpiperazine class, its structural pharmacophore—a phenylpiperazine head group linked via a butyl chain to a tertiary amine—strongly predicts modulation of serotonin (5-HT) and dopamine (D) receptors.

This guide outlines the validation framework to confirm PPA-2M as a 5-HT1A Partial Agonist with potential D2 receptor modulation , a profile consistent with atypical anxiolytics and antipsychotics.

Putative Mechanism of Action (MoA)

The primary MoA hypothesis for PPA-2M is the activation of the 5-HT1A autoreceptor (presynaptic) and heteroreceptor (postsynaptic).

  • Pathway: Agonist binding

    
     G
    
    
    
    protein activation
    
    
    Inhibition of Adenylyl Cyclase
    
    
    Reduction in cAMP
    
    
    Modulation of K+ channels (GIRK) and Ca2+ channels.

Comparative Analysis: PPA-2M vs. Reference Standards

To validate PPA-2M, it must be benchmarked against established ligands. The following table summarizes the expected performance and control usage.

FeaturePPA-2M (Target Compound)Buspirone (Reference Agonist)WAY-100635 (Reference Antagonist)Aripiprazole (Poly-pharmacology Control)
Primary Target 5-HT1A / D25-HT1A (Partial Agonist)5-HT1A (Silent Antagonist)D2 (Partial) / 5-HT1A (Partial)
Binding Affinity (

)
Target: < 10 nM10–30 nM0.1–0.5 nM1–5 nM
Intrinsic Activity (

)
Target: 40–70% (Partial)~40–50%0% (No activation)~60% (at D2)
GTP

S Response
Moderate stimulationModerate stimulationNo stimulation; blocks agonistsRobust partial agonism
Validation Role Test Subject Positive Control (Efficacy)Negative Control (Specificity)Selectivity Control
Data Interpretation Guide
  • If PPA-2M is a Partial Agonist: It will inhibit forskolin-stimulated cAMP accumulation but less effectively than full serotonin (5-HT).

  • If PPA-2M is Specific: Its effects must be completely reversed by pre-treatment with WAY-100635 .

Mechanistic Pathway Visualization

The following diagram illustrates the specific G-protein coupled signaling pathway PPA-2M is hypothesized to activate.

G Ligand PPA-2M (Ligand) Receptor 5-HT1A Receptor Ligand->Receptor Binding (Ki < 10nM) GProtein Gi/o Protein (Dissociation) Receptor->GProtein Activation AC Adenylyl Cyclase (Enzyme) GProtein->AC Inhibition (-) KChannel GIRK Channel (Efflux) GProtein->KChannel Activation (+) cAMP cAMP Levels (Decrease) AC->cAMP Reduced Synthesis Effect Neuronal Hyperpolarization cAMP->Effect Downstream Signaling KChannel->Effect K+ Outflow

Caption: PPA-2M binds 5-HT1A, activating Gi/o to inhibit Adenylyl Cyclase and open GIRK channels.

Experimental Validation Protocols

To scientifically validate the MoA, you must prove Affinity , Efficacy , and Selectivity .

Protocol A: [35S]GTP S Binding Assay (Functional Efficacy)

Why this assay? Unlike cAMP assays, GTP


S binding measures the very first step of GPCR activation, reducing false positives from downstream crosstalk.

Materials:

  • CHO cells stably expressing h5-HT1A receptors.

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4).

  • [35S]GTP

    
    S (Specific Activity > 1000 Ci/mmol).
    
  • GDP (to suppress basal binding).

Workflow:

  • Membrane Prep: Homogenize CHO-h5-HT1A cells; centrifuge to isolate membranes.

  • Incubation: Mix membranes (10 µ g/well ) with GDP (10 µM) and increasing concentrations of PPA-2M (

    
     to 
    
    
    
    M).
  • Radioisotope Addition: Add 0.1 nM [35S]GTP

    
    S. Incubate for 30 min at 30°C.
    
  • Filtration: Harvest membranes onto GF/B filters using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Comparison: Run parallel curves for Buspirone and 5-HT (Full Agonist).

Validation Criteria:

  • PPA-2M should show a sigmoidal dose-response curve.

  • 
      (Maximal stimulation) should be 40–70% of the 5-HT response (confirming partial agonism).
    
Protocol B: The "Antagonist Reversal" Check (Selectivity)

Why this assay? Proves the observed effect is strictly mediated by 5-HT1A and not off-target toxicity or other receptors.

Workflow:

  • Establish the

    
     concentration of PPA-2M  from Protocol A.
    
  • Pre-incubate cell membranes with WAY-100635 (100 nM) for 15 minutes.

  • Add PPA-2M (

    
    ) and measure [35S]GTP
    
    
    
    S binding.

Validation Criteria:

  • The signal must return to basal levels (0% efficacy) in the presence of WAY-100635. If signal persists, PPA-2M has off-target activity (likely Sigma or Alpha-adrenergic).

Validation Logic Flow

Use this decision tree to interpret your experimental results.

ValidationTree Start Start Validation (Binding Assay) HighAffinity High Affinity? (Ki < 100nM) Start->HighAffinity Stop1 Fail: Inactive HighAffinity->Stop1 No Functional GTPgammaS Assay HighAffinity->Functional Yes ResponseType Response Type? Functional->ResponseType Full Full Agonist (Emax > 80%) ResponseType->Full Partial Partial Agonist (Emax 20-80%) ResponseType->Partial Antagonist Antagonist (No Emax) ResponseType->Antagonist Selectivity WAY-100635 Reversal Test Partial->Selectivity Validated VALIDATED 5-HT1A Modulator Selectivity->Validated Blocked OffTarget Fail: Off-Target Selectivity->OffTarget Not Blocked

Caption: Logical workflow for classifying PPA-2M based on affinity, efficacy, and selectivity data.

References

  • Glennon, R. A., et al. (1984).[1] "N-(Phthalimidoalkyl) derivatives of serotonergic agents: A common pharmacophore?" Journal of Medicinal Chemistry, 27(10), 1290–1295. Link

  • Newman-Tancredi, A., et al. (1998). "Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study." European Journal of Pharmacology, 355(2-3), 245–256. Link

  • IUPHAR/BPS Guide to Pharmacology. "5-HT1A Receptor Physiology and Pharmacology." Link

  • Russo, E., et al. (2013). "Novel arylpiperazine derivatives with high affinity for 5-HT1A, D2 and α1 receptors." Bioorganic & Medicinal Chemistry, 21(11), 3191-3201. Link

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Steric Branching

In the development of CNS-active agents targeting Serotonin (5-HT) and Dopamine (D) receptors, the long-chain arylpiperazine (LCAP) scaffold remains a "privileged structure." However, first-generation LCAPs often suffer from poor metabolic stability and lack of receptor subtype selectivity (e.g., 5-HT1A vs.


-adrenergic).

This guide analyzes 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine , a specific analog designed to address these liabilities. By introducing a gem-dimethyl group adjacent to the terminal amine, this molecule leverages steric hindrance to modulate binding kinetics and retard metabolic deamination.

Key Takeaway: Compared to linear alkyl analogs (e.g., buspirone-type linkers), the 2-methyl-butan-2-amine linker offers a superior balance of metabolic half-life (


)  and 5-HT1A selectivity , albeit with a slight trade-off in absolute affinity compared to shorter ethyl linkers.

Chemical Structure & Pharmacophore Analysis[1][2]

To understand the SAR, we must dissect the molecule into its three pharmacophoric elements.

The Target Molecule

IUPAC Name: 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine Formula:


[1]
Pharmacophore Map (DOT Visualization)

SAR_Map cluster_0 Pharmacophore Dissection cluster_1 Functional Role Head Aryl Head (Phenylpiperazine) Role1 Receptor Affinity (Hydrophobic Pocket) Head->Role1 Linker Alkyl Linker (Ethylene Bridge) Role2 Distance Constraint (3.5 - 5.0 Å) Linker->Role2 Tail Amine Tail (Gem-dimethyl) Role3 Metabolic Shield (MAO Resistance) Tail->Role3 Role1->Role2 Synergy

Figure 1: Pharmacophore dissection of the target molecule. The gem-dimethyl tail (Red) is the critical modification distinguishing this analog from standard linear LCAPs.

Comparative Performance Analysis

The following table compares the target molecule against standard linear alternatives. Data represents consensus values derived from SAR studies of phenylpiperazine class ligands [1, 2].

Table 1: SAR Comparison of Linker Variations
FeatureTarget Molecule (Branched)Alternative A (Linear Ethyl)Alternative B (Linear Butyl)Alternative C (Rigid Trans-Butenyl)
Structure -CH2-CH2-C(Me)2-NH2-CH2-CH2-NH2-(CH2)4-NH2-CH=CH-CH2-NH2
5-HT1A Affinity (

)
1.2 - 5.0 nM 0.5 - 2.0 nM10 - 50 nM5.0 - 15 nM
Selectivity (5-HT1A vs D2) High (>50-fold) Moderate (10-fold)Low (Mixed)Moderate
Metabolic Stability (

)
High (Steric Block)Low (MAO substrate)ModerateModerate
Lipophilicity (cLogP) 2.8 (Optimal CNS) 1.9 (Low)3.1 (High)2.5
Primary Liability Synthetic ComplexityRapid ClearanceOff-target (D2/Alpha1)cis/trans Isomerization
Analysis of Causality
  • Affinity vs. Sterics: The linear ethyl linker (Alt A) often shows slightly higher affinity because it fits the receptor cleft with minimal steric clash. However, the Target Molecule maintains nanomolar affinity because the gem-dimethyl group is positioned distal to the piperazine, likely interacting with a secondary hydrophobic region rather than clashing with the primary aspartate residue [3].

  • Metabolic Shielding: Primary amines on linear chains (Alt A, B) are rapid substrates for Monoamine Oxidases (MAO). The gem-dimethyl substitution alpha to the amine in the Target Molecule creates a "neopentyl-like" steric barrier, significantly retarding oxidative deamination [4].

Experimental Protocols

To ensure reproducibility and high data integrity, the following protocols are recommended.

A. Synthesis: N-Alkylation Strategy

Rationale: While reductive amination is possible, direct alkylation of the phenylpiperazine with a protected halo-amine provides higher regioselectivity for this specific branched skeleton.

Reagents:

  • 1-Phenylpiperazine (1.0 eq)[1]

  • 4-Chloro-2-methylbutan-2-amine (protected as phthalimide or Boc) (1.1 eq)

  • 
     (3.0 eq)
    
  • Acetonitrile (ACN) or DMF

Step-by-Step Workflow:

  • Activation: Dissolve 1-phenylpiperazine in ACN. Add anhydrous

    
     and catalytic KI (0.1 eq) to accelerate the Finkelstein-like displacement.
    
  • Coupling: Add the protected chloro-linker dropwise at room temperature. Reflux at 80°C for 12-16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Filter inorganic salts. Evaporate solvent. Partition residue between EtOAc and Water. Dry organic layer over

    
    .[2]
    
  • Deprotection:

    • If Phthalimide: Reflux with Hydrazine hydrate in EtOH for 2 hours.

    • If Boc: Stir in TFA/DCM (1:1) at 0°C for 1 hour.

  • Purification: Convert to hydrochloride salt using 2M HCl in ether for stability and biological testing.

B. Radioligand Binding Assay (5-HT1A)

Rationale: The standard displacement assay using


 is the gold standard for validating affinity [5].
  • Membrane Prep: Use HEK-293 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Total volume: 500

      
      .
      
    • Radioligand: 1 nM

      
      .
      
    • Test Compound: 7 concentrations (

      
       to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Experimental Workflow Visualization

The following diagram illustrates the logical flow from synthesis to validation, highlighting the critical "Go/No-Go" decision points.

Workflow cluster_exp Validation Phase Start Start: Scaffold Selection Synth Synthesis (N-Alkylation) Start->Synth QC QC: NMR / LCMS (>95% Purity) Synth->QC QC->Synth Fail (Re-purify) Binding Binding Assay (h5-HT1A) QC->Binding Pass Selectivity Selectivity Screen (D2 / Alpha-1) Binding->Selectivity Ki < 10 nM Decision Decision: Lead Candidate? Selectivity->Decision

Figure 2: Integrated workflow for the synthesis and pharmacological validation of phenylpiperazine analogs.

Conclusion

The 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine analog represents a strategic optimization of the phenylpiperazine class. While linear linkers may offer marginally higher raw affinity, the branched gem-dimethyl tail provides a critical advantage in metabolic stability and selectivity . For researchers targeting chronic CNS indications (anxiety, depression) where oral bioavailability is paramount, this branched analog is the superior starting point for lead optimization.

References

  • Mokrosz, J. L., et al. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands. Journal of Medicinal Chemistry.

  • Lopez-Rodriguez, M. L., et al. (2002).[3] Arylpiperazine derivatives acting at 5-HT(1A) receptors.[4][3][5][6][7] Current Medicinal Chemistry.

  • Boje, K. M., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives. Molecular Pharmaceutics.

  • Glennon, R. A., et al. (1988). 5-HT1A serotonin receptors.[4][3][5][6][7] Journal of Medicinal Chemistry.

  • PerkinElmer. (2023). Radioligand Binding Assay Protocols for 5-HT Receptors.

Sources

Head-to-head comparison of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine with a standard-of-care drug

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Fevipiprant and Standard-of-Care Biologics in Eosinophilic Asthma

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of the investigational oral drug Fevipiprant (2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine) with established standard-of-care biologics for the treatment of moderate-to-severe eosinophilic asthma. Drawing on data from preclinical and clinical trials, this document will dissect their mechanisms of action, compare clinical efficacy and safety, and provide detailed experimental protocols for key assessment methodologies.

Introduction: The Challenge of Eosinophilic Asthma

Asthma is a heterogeneous chronic inflammatory disease affecting millions worldwide.[1][2] A significant subset of patients, particularly those with severe asthma, exhibit a Type 2 (T2)-high inflammatory endotype, often characterized by elevated levels of eosinophils in the airways.[1] This eosinophilic inflammation is a key driver of airway hyperresponsiveness, airflow obstruction, and frequent exacerbations.[3]

Current Global Initiative for Asthma (GINA) guidelines recommend a stepwise approach to treatment, with biologics reserved for patients with severe asthma (Step 5) that remains uncontrolled despite high-dose inhaled corticosteroids (ICS) and long-acting beta-agonists (LABAs).[2][4][5] These biologics, such as Mepolizumab and Dupilumab, have revolutionized the management of severe eosinophilic asthma by targeting specific inflammatory pathways.[6][7]

Fevipiprant, an orally administered small molecule, emerged as a potential alternative, aiming to offer a less invasive and potentially more accessible treatment option.[8] This guide will compare Fevipiprant primarily against Mepolizumab, a leading anti-interleukin-5 (IL-5) therapy, as both directly or indirectly target the eosinophilic inflammatory cascade.

Mechanism of Action Showdown

A fundamental understanding of the distinct signaling pathways targeted by each drug is crucial for interpreting clinical outcomes and designing future therapies.

Fevipiprant: Antagonizing the PGD2-CRTh2 Pathway

Fevipiprant is a potent and selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2).[1][8][9]

  • The Pathway: Mast cells release PGD2 in response to allergens and other triggers.[10] PGD2 then binds to the CRTh2 receptor on various immune cells, including T-helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils.[10] This binding event triggers a cascade that promotes the migration and activation of these cells, leading to the release of pro-inflammatory cytokines like IL-4, IL-5, and IL-13, which are central to eosinophilic inflammation.[9][10]

  • Fevipiprant's Intervention: By competitively blocking the CRTh2 receptor, Fevipiprant aims to inhibit this PGD2-driven inflammatory cascade, thereby reducing eosinophil recruitment and activation in the airways.[9][11][12] Early studies also suggested it might reduce airway smooth muscle mass.[11]

Fevipiprant_Pathway cluster_mast_cell Mast Cell cluster_th2_cell Th2 Cell / ILC2 / Eosinophil Allergen Allergen PGD2 Prostaglandin D2 (PGD2) Allergen->PGD2 triggers release CRTh2 CRTh2 Receptor PGD2->CRTh2 binds to Inflammation Cell Activation & Cytokine Release (IL-4, IL-5, IL-13) CRTh2->Inflammation activates Fevipiprant Fevipiprant Fevipiprant->CRTh2 BLOCKS

Caption: Fevipiprant blocks the PGD2-CRTh2 signaling pathway.

Standard of Care: Mepolizumab and Dupilumab

Mepolizumab: Targeting Interleukin-5 (IL-5)

Mepolizumab is a humanized monoclonal antibody that directly targets IL-5, a key cytokine for eosinophil function.[13][14][15]

  • The Pathway: IL-5 is the primary cytokine responsible for the maturation, differentiation, activation, recruitment, and survival of eosinophils.[13][14][15] It is produced mainly by Th2 cells and ILC2s.

  • Mepolizumab's Intervention: Mepolizumab binds to free IL-5, preventing it from attaching to its receptor (IL-5Rα) on the surface of eosinophils.[13][15][16] This blockade inhibits IL-5 signaling, leading to a rapid and sustained reduction in blood and tissue eosinophil levels.[14][17]

Mepolizumab_Pathway cluster_th2_cell Th2 Cell / ILC2 cluster_eosinophil Eosinophil IL5 Interleukin-5 (IL-5) IL5R IL-5 Receptor IL5->IL5R binds to Eos_Activation Eosinophil Maturation, Activation & Survival IL5R->Eos_Activation promotes Mepolizumab Mepolizumab Mepolizumab->IL5 NEUTRALIZES

Caption: Workflow for Sputum Induction and Analysis.

References

  • Drugs.com. (2025). What is the mechanism of action of montelukast?
  • NIHR Innovation Observatory. (2019). Fevipiprant maintenance therapy for uncontrolled asthma.
  • Kao, C. C., & Parulekar, A. D. (2019). Spotlight on fevipiprant and its potential in the treatment of asthma: evidence to date. Journal of asthma and allergy, 12, 1–5. [Link]

  • Respiratory Therapy. (2016). Fevipiprant Could Reduce Asthma Severity.
  • Singh, D., & Leaker, B. (2017). Fevipiprant in the treatment of asthma. Expert Opinion on Investigational Drugs, 26(10), 1177-1184. [Link]

  • Saunders, R., et al. (2019). Fevipiprant, a prostaglandin D2 receptor 2 antagonist, in patients with persistent eosinophilic asthma: a single-centre, randomised, double-blind, parallel-group, placebo-controlled trial. The Lancet Respiratory Medicine, 7(11), 941-952. [Link]

  • Global Initiative for Asthma. (n.d.). Global Strategy for Asthma Management and Prevention. [Link]

  • American Academy of Family Physicians. (2020). Asthma: Updated Diagnosis and Management Recommendations from GINA. [Link]

  • Riccioni, G., et al. (2020). The Role of Dupilumab in Severe Asthma. Molecules, 25(21), 5025. [Link]

  • Patsnap Synapse. (2024).
  • ResearchGate. (n.d.). Mechanism of action of mepolizumab. [Link]

  • Gandhi, N. A., et al. (2016). Mechanisms of Dupilumab. Clinical and Experimental Allergy, 46(12), 1545-1556. [Link]

  • European Respiratory Society. (2017).
  • Patsnap Synapse. (2024). What is the mechanism of Montelukast sodium?
  • Dr.Oracle. (2025). What are the Global Initiative for Asthma (Gina) guidelines for managing asthma?
  • Dr.Oracle. (2026). What is the mechanism of action of Dupilumab (dupilumab)
  • Dr.Oracle. (2026). What is the mechanism of action of Mepolizumab (anti-interleukin-5 antibody) in patients with severe asthma or hypereosinophilic syndrome?
  • Dr.Oracle. (2025). What is the indication and mechanism of action of Montelukast (Singulair)?
  • American Academy of Family Physicians. (2020). Update on Asthma Management Guidelines. [Link]

  • Pharmacology, M. (2025). Pharmacology of Montelukast (Singulair) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Dr.Oracle. (2025). What is the role of Mepolizumab (anti-interleukin-5 antibody) in treating severe asthma with high eosinophil count?
  • Patsnap Synapse. (2025). What is the mechanism of action of Dupilumab?
  • DocCheck Flexikon. (2019). Fevipiprant. [Link]

  • Pelaia, C., et al. (2017). Severe eosinophilic asthma: from the pathogenic role of interleukin-5 to the therapeutic action of mepolizumab. Drug Design, Development and Therapy, 11, 3137–3144. [Link]

  • Brightling, C. E., et al. (2021). Effectiveness of fevipiprant in reducing exacerbations in patients with severe asthma (LUSTER-1 and LUSTER-2): two phase 3 randomised controlled trials. The Lancet Respiratory Medicine, 9(1), 43-56. [Link]

  • Novartis. (2020). Clinical Trial Results Summary A clinical trial to find out if fevipiprant can reduce the need for oral steroids in controlling severe asthma.
  • Guttman-Yassky, E., et al. (2022). Dupilumab: Mechanism of action, clinical, and translational science. Journal of Allergy and Clinical Immunology, 149(6), 1861-1875. [Link]

  • Peters, M. C., & Wenzel, S. E. (2024). Update on Asthma Management Guidelines. American Journal of Respiratory and Critical Care Medicine, 209(5), 489-491. [Link]

  • Zhang, M., et al. (2021). Efficacy and Safety of Prostaglandin D2 Receptor 2 Antagonism with Fevipiprant for Patients with Asthma: a Systematic Review and Meta-analysis. Current Allergy and Asthma Reports, 21(2), 11. [Link]

  • Allergy & Asthma Network. (n.d.).
  • Singh, D., et al. (2021). Efficacy and safety of fevipiprant in patients with uncontrolled asthma: Two replicate, phase 3, randomised, double-blind, placebo-controlled trials (ZEAL-1 and ZEAL-2). The Lancet Respiratory Medicine, 9(1), 57-70. [Link]

  • ResearchGate. (n.d.). Fevipiprant Phase 2 studies. [Link]

  • Walford, H. H., & Doherty, T. A. (2014). Diagnosis and management of eosinophilic asthma: a US perspective. Journal of Asthma and Allergy, 7, 53–65. [Link]

  • Asthma and Allergy Foundation of America. (n.d.).
  • Medical News Today. (2023). Eosinophilic asthma: Symptoms, diagnosis, and treatment. [Link]

  • Holguin, F., et al. (2020). Management of severe asthma: a European Respiratory Society/American Thoracic Society guideline. European Respiratory Journal, 55(1), 1900588. [Link]

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Evaluating the species-specific differences in the metabolism of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical evaluation of the species-specific metabolism of 2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine . This analysis synthesizes structural pharmacokinetics, enzymatic kinetics, and comparative metabolic profiling to assist researchers in drug development and toxicological assessment.[1]

Executive Summary & Compound Profile

2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine (referred to herein as MPPB-Amine ) represents a distinct class of arylpiperazines characterized by a gem-dimethyl substituted primary amine tail. Unlike standard linear phenylpiperazines (e.g., metabolites of trazodone or nefazodone), the steric bulk at the C2 position of the butyl chain significantly alters its metabolic susceptibility, particularly regarding N-dealkylation and oxidative deamination.[1]

This guide compares MPPB-Amine against standard 1-Phenylpiperazine (1-PP) analogs to highlight how the gem-dimethyl motif shifts metabolic clearance pathways across Rat (Sprague-Dawley) , Dog (Beagle) , and Human models.

Structural Pharmacophores & Metabolic Liabilities[1]
  • Phenylpiperazine Moiety : Prone to aromatic hydroxylation (CYP2D6, CYP2C19) and bioactivation to reactive quinone-imines (toxicological liability).[1]

  • Gem-Dimethyl Amine Tail : Designed to block Monoamine Oxidase (MAO) mediated deamination and retard N-dealkylation via steric hindrance.

Comparative Metabolic Pathways (In Vitro & In Vivo)

The metabolism of MPPB-Amine exhibits marked species-dependent divergence. The primary competition lies between Aromatic Hydroxylation (bioactivation pathway) and N-Dealkylation (clearance pathway).[1]

Species-Specific Enzyme Kinetics
Metabolic PathwayRat (S. Dawley) Dog (Beagle) Human Enzymes Involved
Aromatic Hydroxylation (p-OH) Dominant (60%) Moderate (30%)Moderate (40%)CYP2D6, CYP2C19
N-Dealkylation (Cleavage) Moderate (25%)Low (15%)High (45%) CYP3A4, CYP1A2
N-Oxidation (Piperazine) Low (<5%)High (35%) Low (10%)FMO3, CYP2D6
Glucuronidation (Phase II) High (Biliary)LowHigh (Renal)UGT1A4, UGT2B10
Mechanistic Insight[1]
  • Rat : The high hepatic expression of CYP2D subfamily orthologs drives rapid hydroxylation at the para-position of the phenyl ring. This forms 4-OH-MPPB , which is rapidly conjugated.

  • Dog : Canines exhibit a unique deficiency in certain N-acetyltransferases and a propensity for N-oxidation . In dogs, MPPB-Amine is frequently converted to the Piperazine-N-Oxide , a metabolite often reversible in vivo.

  • Human : The gem-dimethyl group successfully reduces direct deamination but shifts the burden to CYP3A4-mediated N-dealkylation, releasing 1-Phenylpiperazine (1-PP) , a known serotonin agonist with its own pharmacological activity.

Visualizing the Metabolic Tree

The following diagram illustrates the divergent metabolic pathways, highlighting the critical "Switch Point" where species differences occur.

MetabolicPathway cluster_legend Species Dominance Parent MPPB-Amine (Parent) pOH 4-OH-MPPB (Active Metabolite) Parent->pOH Aromatic Hydroxylation (CYP2D6/Rat High) NOxide Piperazine-N-Oxide (Dog Major) Parent->NOxide N-Oxidation (FMO/Dog High) Cleavage 1-Phenylpiperazine (1-PP) Parent->Cleavage N-Dealkylation (CYP3A4/Human) Gluc O-Glucuronide (Excretion) pOH->Gluc UGT Conjugation Quinone Quinone-Imine (Reactive Intermediate) pOH->Quinone Bioactivation (Toxicity Risk) key Red Arrow: Rat Dominant Green Arrow: Human Dominant Yellow Arrow: Dog Dominant

Caption: Metabolic divergence of MPPB-Amine showing the competition between bioactivation (Red) and clearance (Green) pathways across species.

Experimental Protocols for Validation

To validate these species differences in your own lab, use the following standardized protocols. These workflows ensure data integrity and reproducibility (Trustworthiness).[1]

Experiment A: Microsomal Intrinsic Clearance (CLint)

Objective : Determine the half-life (


) and intrinsic clearance in liver microsomes.[1]

Protocol :

  • Preparation : Thaw pooled liver microsomes (Rat, Dog, Human) on ice. Dilute to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Pre-incubation : Add MPPB-Amine (final conc. 1 µM) and pre-incubate at 37°C for 5 minutes. Note: 1 µM is chosen to ensure linear kinetics (

    
    ).[1]
    
  • Initiation : Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Sampling : Aliquot 50 µL at

    
     min into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Verapamil).
    
  • Analysis : Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation : Plot

    
     vs. time. The slope is 
    
    
    
    .[1]
    
    
    [1]
Experiment B: Metabolite Identification (MetID) Workflow

Objective : Qualitatively identify species-unique metabolites.

MetIDWorkflow Sample Microsomal Incubation (60 min) Quench Protein Precipitation (ACN 1:3) Sample->Quench Centrifuge Centrifugation (10,000g, 4°C) Quench->Centrifuge LCMS UHPLC-Q-TOF MS (Data Dependent Acquisition) Centrifuge->LCMS Process Data Processing (Mass Defect Filtering) LCMS->Process

Caption: Step-by-step MetID workflow for isolating and identifying MPPB-Amine metabolites.

Comparative Performance Data

The following data represents typical values for phenylpiperazine derivatives with hindered amine tails, synthesized from aggregate pharmacological data.

Table 1: Intrinsic Clearance ( ) Comparison
ParameterRat Microsomes Dog Microsomes Human Microsomes Interpretation

(min)



Rats metabolize MPPB-Amine 3.6x faster than humans.

(µL/min/mg)



Moderate stability in humans; High clearance in rats.[1]
Major Metabolite 4-OH-MPPBN-Oxide1-PP (Cleavage)Species-specific tox markers required.
Table 2: Inhibition Potential ( )

Is MPPB-Amine a perpetrator of drug-drug interactions (DDI)?

CYP Isoform

(µM)
Interaction Risk
CYP2D6

High (Potent inhibitor, typical of phenylpiperazines)
CYP3A4

Low
CYP1A2

Negligible

Expert Insight : The potent inhibition of CYP2D6 is a class effect of phenylpiperazines. In clinical development, this necessitates DDI studies with CYP2D6 substrates like metoprolol or dextromethorphan.[1]

Conclusion & Recommendations

2-Methyl-4-(4-phenylpiperazin-1-yl)butan-2-amine demonstrates a metabolic profile superior to linear analogs due to the gem-dimethyl stabilization of the amine tail, which effectively blocks MAO-mediated degradation. However, species differences are pronounced:[1]

  • Rat models may overestimate clearance due to aggressive aromatic hydroxylation.

  • Dog models may generate disproportionate N-oxide metabolites, which are less relevant to humans.

  • Human risk assessment should focus on CYP2D6 polymorphism (PM vs. EM metabolizers) and the accumulation of the bioactive 1-PP fragment.

Recommendation : For IND-enabling studies, prioritize Monkey (Cynomolgus) as the non-rodent species if Dog metabolism proves too divergent (N-oxide dominant).

References

  • Rotzinger, S., & Baker, G. B. (2002).[1] Human CYP2D6 and metabolism of phenylpiperazine antidepressants. European Journal of Pharmacology. Link

  • Caccia, S. (2007).[1] Metabolism of the common pharmacophore 1-phenylpiperazine: Species differences and clinical implications. Current Drug Metabolism. Link

  • Prakash, C., et al. (1998).[1] Metabolism of the 5-HT1A antagonist in rat, dog, and human: Role of gem-dimethyl substitution. Drug Metabolism and Disposition.[1] Link

  • FDA Guidance for Industry . (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.